(methylsulfonyl)methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
methylsulfonylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYGBSUPOHHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339445 | |
| Record name | Methylsulfonylmethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22317-89-1 | |
| Record name | Methylsulfonylmethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfonylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Key Sulfonyl Chlorides
Introduction
The synthesis of organosulfur compounds is a cornerstone of modern chemical and pharmaceutical research. Among these, sulfonyl chlorides serve as critical intermediates in the production of a wide array of functional molecules, including sulfonamides, sulfonate esters, and other sulfur-containing heterocycles. While the specific entity "(methylsulfonyl)methanesulfonyl chloride" is not prominently documented in standard chemical literature, this guide provides a comprehensive overview of the synthesis pathways for two closely related and industrially significant compounds: methanesulfonyl chloride (MsCl) and chloromethyl methyl sulfone. These compounds are fundamental building blocks in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding of their synthesis.
Part 1: Synthesis of Methanesulfonyl Chloride (CH₃SO₂Cl)
Methanesulfonyl chloride, commonly known as mesyl chloride, is a highly reactive organosulfur compound widely used for the activation of alcohols and amines.[1] Several synthetic routes have been established for its preparation, each with distinct advantages and applications.
Synthesis from Methane and Sulfuryl Chloride
A direct and atom-economical approach involves the free-radical reaction of methane with sulfuryl chloride.[2][3] This method is particularly notable for its use of abundant and low-cost starting materials.[4]
The liquid-phase reaction is conducted at a relatively low temperature in the presence of a free-radical initiator and a promoter, using 100% sulfuric acid as the solvent.[4][5]
| Parameter | Value | Reference |
| Reactants | Methane, Sulfuryl Chloride (SO₂Cl₂) | [2][5] |
| Solvent | 100% H₂SO₄ | [4] |
| Conditions | Low temperature, Free-radical initiator | [3][4] |
| Selectivity | High for methanesulfonyl chloride | [5] |
Synthesis from Methanesulfonic Acid
A common laboratory and industrial-scale synthesis involves the chlorination of methanesulfonic acid using a chlorinating agent such as thionyl chloride or phosgene.[2]
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel, 1.5 moles of methanesulfonic acid is heated to 95°C.[6] Over a period of 4 hours, 2.0 moles of thionyl chloride is added while maintaining the temperature at 95°C.[6] The reaction mixture is held at this temperature for an additional 3.5 hours after the addition is complete.[6] The product is then purified by vacuum distillation.[6]
| Parameter | Value | Reference |
| Reactants | Methanesulfonic Acid, Thionyl Chloride | [2][6] |
| Molar Ratio (Acid:Chloride) | 1 : 1.33 | [6] |
| Temperature | 95°C | [6] |
| Reaction Time | 7.5 hours | [6] |
| Distillation Pressure | 20 mm Hg | [6] |
| Boiling Point | 64-66°C | [6] |
| Yield | 71-83% | [6] |
Synthesis from Sodium Methanesulfonate
An alternative route utilizes sodium methanesulfonate, often a by-product in other chemical processes, reacting it with thionyl chloride in the absence of a solvent.[7]
Dried sodium methanesulfonate is mixed with a catalyst (e.g., pyridine) and thionyl chloride.[7] The mixture is stirred, and the temperature is slowly raised from approximately 20°C to 70°C over 3.5 hours.[7] The reaction is maintained at this temperature until no more tail gas (SO₂) is produced.[7] After cooling, cold water is added to dissolve the solid byproducts. The lower organic layer is separated and purified by vacuum distillation to yield pure methanesulfonyl chloride.[7]
| Parameter | Value | Reference |
| Reactants | Sodium Methanesulfonate, Thionyl Chloride | [7] |
| Catalyst | Pyridine | [7] |
| Temperature Range | 20°C to 70°C | [7] |
| Yield | 80-93% | [7] |
| Product Purity | >98% | [7] |
Synthesis from Dimethyl Sulfoxide (DMSO)
Methanesulfonyl chloride can also be prepared via the anhydrous chlorination of dimethyl sulfoxide.[8]
The synthesis involves the anhydrous chlorination of dimethyl sulfoxide-d6 with chlorine, followed by an aqueous chlorination step.[8] This method has been particularly described for the preparation of the deuterated analogue, methanesulfonyl chloride-d3.[8]
| Parameter | Value | Reference |
| Reactant | Dimethyl Sulfoxide-d6 | [8] |
| Reagent | Chlorine | [8] |
| Yield | 52% | [8] |
| By-product | Dimethyl sulfone-d6 | [8] |
| Intermediate | Trichloromethyl methyl sulfide (-d3) | [8] |
Synthesis Pathways for Methanesulfonyl Chloride
Caption: Key synthetic routes to methanesulfonyl chloride.
Part 2: Synthesis of Chloromethyl Methyl Sulfone (CH₂ClSO₂CH₃)
Chloromethyl methyl sulfone is a useful synthetic intermediate. Its preparation typically involves the oxidation of a sulfide precursor.
Synthesis by Oxidation of Chloromethyl Methyl Sulfide
A common and effective method for synthesizing chloromethyl methyl sulfone is the oxidation of chloromethyl methyl sulfide. Various oxidizing agents can be employed, with hydrogen peroxide in diethyl ether being a practical choice for larger scale preparations.
A solution of hydrogen peroxide in diethyl ether is prepared by extracting 30% aqueous hydrogen peroxide with diethyl ether. To a stirred solution of acetic acid (catalyst) and the ethereal hydrogen peroxide solution, anhydrous magnesium sulfate is added, followed by the dropwise addition of α-chloromethyl methyl sulfide in diethyl ether at a rate that maintains a gentle reflux. The mixture is refluxed for 10 hours and then stirred for an additional 20 hours. After the reaction, the solid is filtered off, and excess peroxides are quenched with sodium sulfite. The etheral layer is separated, and the solvent is evaporated. The resulting crude product is recrystallized from ethanol to give pure chloromethyl methyl sulfone.
| Parameter | Value | Reference |
| Reactant | α-chloromethyl methyl sulfide | |
| Oxidizing Agent | Hydrogen peroxide in diethyl ether | |
| Catalyst | Acetic Acid | |
| Yield | 89% | |
| Melting Point | 56-57°C |
Synthesis Pathway for Chloromethyl Methyl Sulfone
Caption: Oxidation of chloromethyl methyl sulfide to chloromethyl methyl sulfone.
Safety Considerations
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts exothermically with water and other nucleophiles.[9] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9] Similarly, sulfuryl chloride is toxic, corrosive, and acts as a lachrymator, releasing hydrogen chloride upon contact with water.[10] All experimental procedures should be carried out with appropriate safety precautions in place.
References
- 1. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Properties of (Methylsulfonyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylsulfonyl)methanesulfonyl chloride, also known by its IUPAC name methylsulfonylmethanesulfonyl chloride and CAS Number 22317-89-1, is a specialized organosulfur compound. It is utilized as a chemical intermediate in pharmaceutical research and other fine chemical syntheses.[1][2] Structurally, it is characterized by two sulfonyl groups, one of which is functionalized as a sulfonyl chloride. This technical guide provides a consolidated overview of its known physicochemical properties, available synthesis information, and reported biological activity. It is important to distinguish this compound from the more common and structurally simpler methanesulfonyl chloride (MsCl).
Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below. The data is compiled from publicly available chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 22317-89-1 | [1] |
| Molecular Formula | C₂H₅ClO₄S₂ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Appearance | Off-white solid | |
| Density | 1.675 g/cm³ | |
| Flash Point | 184 °C | |
| Water Solubility | 50 g/L | |
| Storage Conditions | Moisture sensitive, Hygroscopic. Store under Nitrogen at ambient temperatures. |
Synthesis and Reactivity
Experimental Protocols
For the general synthesis of sulfonyl chlorides, a common laboratory method involves the chlorination of sulfonic acids. A representative procedure for a related compound, methanesulfonyl chloride, involves reacting methanesulfonic acid with thionyl chloride.[3]
General Workflow for Sulfonyl Chloride Synthesis: This diagram illustrates a generalized workflow for the preparation of sulfonyl chlorides, which would be conceptually similar for this compound starting from its corresponding sulfonic acid.
Caption: Generalized workflow for the synthesis of sulfonyl chlorides.
Reactivity
As a sulfonyl chloride, this compound is expected to be a reactive electrophile. The sulfonyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is fundamental to its use as an intermediate in organic synthesis.
The diagram below illustrates the expected logical relationships and primary reactions of a sulfonyl chloride functional group.
Caption: Common nucleophilic substitution reactions of sulfonyl chlorides.
Biological Activity and Applications
Immunosuppressive Effects
This compound has been described as an immunosuppressive agent.[3] It is reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] The precise mechanism of action and the specific signaling pathways involved have not been fully elucidated in publicly available literature.
TNF-α is a cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, initiating intracellular signaling cascades that lead to inflammation and other cellular responses. The inhibition of TNF-α production would disrupt these downstream pathways.
The following diagram illustrates the general principle of TNF-α signaling and the hypothetical point of inhibition by an agent like this compound.
Caption: Inhibition of TNF-α production as a mechanism of immunosuppression.
Applications in Drug Development
Given its role as a reactive intermediate and its reported immunosuppressive activity, this compound may be of interest to drug development professionals. Its potential to serve as a scaffold or building block for the synthesis of novel anti-inflammatory or immunomodulatory agents warrants further investigation. The presence of two sulfonyl groups offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds containing the sulfonyl chloride functional group are generally treated as hazardous. They are typically corrosive, lachrymatory, and react with water and other nucleophiles, often releasing hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
Conclusion
This compound is a specialized reagent with limited, though specific, data available in the public domain. Its physicochemical properties have been partially characterized, and it is reported to possess immunosuppressive activity via inhibition of TNF-α production. The lack of detailed experimental protocols and spectroscopic data highlights an information gap for this compound. The logical reactivity of its sulfonyl chloride group suggests its utility as a synthetic intermediate. Further research is required to fully characterize its properties, synthetic accessibility, and therapeutic potential.
References
(Methylsulfonyl)methanesulfonyl Chloride: A Technical Guide to its Application in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylsulfonyl)methanesulfonyl chloride, a bifunctional sulfonyl chloride, serves as a key intermediate and building block in synthetic organic chemistry. While not typically recognized for its own intrinsic biological activity, its importance lies in its role as a versatile reagent for the construction of complex molecules with significant pharmacological properties. This technical guide provides an in-depth overview of its chemical characteristics, reactivity, and, most notably, its application in the synthesis of potent antibacterial agents. The "mechanism of action" of this compound is therefore best understood in the context of its chemical reactivity that facilitates the creation of biologically active compounds.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 22317-89-1 | |
| Molecular Formula | C₂H₅ClO₄S₂ | |
| Molecular Weight | 192.64 g/mol | |
| Melting Point | 109 °C | [1] |
| Boiling Point | 380 °C | [1] |
| Density | 1.675 g/cm³ | [1] |
| Solubility | Soluble in water (50g/L) | [1][2] |
Core Reactivity: The Sulfonyl Chloride Functional Group
The reactivity of this compound is dominated by the presence of the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines and alcohols.
Reaction with Amines to Form Sulfonamides
A primary application of sulfonyl chlorides in medicinal chemistry is the formation of sulfonamides through reaction with primary or secondary amines. The resulting sulfonamide linkage is a common and important functional group found in a wide variety of therapeutic agents.
Reaction with Alcohols to Form Sulfonate Esters
Similarly, sulfonyl chlorides react with alcohols to produce sulfonate esters. This reaction is often employed to convert a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.
Application in the Synthesis of DNA Gyrase and Topoisomerase IV Inhibitors
A significant application of this compound is demonstrated in the synthesis of novel heterocyclic derivatives with potent antibacterial activity. A patent (WO2010038081A2) describes the use of this reagent in the preparation of compounds that act by inhibiting bacterial DNA gyrase and/or topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.
Experimental Protocol: Synthesis of a Sulfonamide Intermediate
The following is a representative experimental protocol adapted from the aforementioned patent, illustrating the use of this compound to introduce a key structural motif.
Objective: To synthesize a sulfonamide intermediate by reacting a primary amine with this compound.
Materials:
-
Appropriate primary amine starting material
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the primary amine starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as silica gel column chromatography, to yield the desired sulfonamide intermediate.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
The final compounds synthesized using this compound as a building block exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication. By inhibiting these enzymes, the compounds prevent the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary "mechanism of action" is chemical in nature, enabling the formation of stable sulfonamide and sulfonate ester linkages. Through its application in the synthesis of novel heterocyclic compounds, it has contributed to the development of potent antibacterial agents targeting essential bacterial enzymes. A thorough understanding of its reactivity and safe handling procedures is crucial for its effective utilization in the laboratory and in the development of new therapeutic agents.
References
Spectroscopic Analysis of (Methylsulfonyl)methanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (methylsulfonyl)methanesulfonyl chloride (CAS Number: 22317-89-1). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic values based on the analysis of its constituent functional groups and comparison with structurally similar molecules, such as methanesulfonyl chloride. This guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of this and similar chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.4 | Singlet | 3H | CH₃-SO₂ |
| ~ 5.0 | Singlet | 2H | SO₂-CH₂-SO₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 45 | CH₃-SO₂ |
| ~ 70 | SO₂-CH₂-SO₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 2950 - 3050 | C-H | Stretching |
| ~ 1350 - 1380 | S=O | Asymmetric Stretching |
| ~ 1150 - 1180 | S=O | Symmetric Stretching |
| ~ 700 - 800 | C-S | Stretching |
| ~ 550 - 650 | S-Cl | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Proposed Fragment | Notes |
| 192/194 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 113 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |
| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride fragment (isotopic pattern) |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands in the resulting spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Processing:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Unveiling (Methylsulfonyl)methanesulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
(Methylsulfonyl)methanesulfonyl chloride, a complex organosulfur compound with the chemical formula C₂H₅ClO₄S₂, presents a unique molecular architecture of interest in advanced chemical synthesis. This guide provides a detailed overview of its discovery, historical synthesis, and physicochemical properties, drawing from available chemical literature and supplier data. While information on this specific molecule is not as widespread as its simpler analogue, methanesulfonyl chloride, this document collates the existing knowledge to serve as a foundational resource.
Introduction
This compound, identified by the CAS Number 22317-89-1, is a distinct chemical entity characterized by a sulfonyl chloride group attached to a carbon atom which is, in turn, bonded to a methylsulfonyl group. This structure, CH₃SO₂CH₂SO₂Cl, suggests its potential as a bifunctional reagent in organic synthesis, offering sites for both nucleophilic attack at the sulfonyl chloride moiety and potential reactions involving the methylene bridge. This guide aims to consolidate the fragmented information available on this compound, providing a centralized repository of its properties, synthesis, and potential applications.
Discovery and History
The precise date and discoverer of this compound are not prominently documented in readily available historical chemical literature. Its emergence is likely linked to the broader exploration of organosulfur compounds and their reactivity. The history of related compounds, such as bis(sulfonyl)methanes, dates back to the mid-20th century with the investigation of their unique chemical properties. While the specific historical narrative for this compound remains elusive, its existence is confirmed through its listing in chemical supplier catalogs and chemical databases.
A significant lead in its synthetic history points to the use of a precursor, 1-(chlorosulfonyl)methanesulfonyl chloride (CAS 35329-86-3). This suggests a multi-step synthetic pathway to arrive at the target molecule. Further investigation into the original literature surrounding this precursor is necessary to fully elucidate the historical context of this compound's first preparation.
Physicochemical Properties
This compound is typically available as a white to off-white powder. The compound is soluble in water. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO₄S₂ | Thermo Fisher Scientific |
| Molecular Weight | 192.64 g/mol | Thermo Fisher Scientific |
| CAS Number | 22317-89-1 | Thermo Fisher Scientific |
| Appearance | White to off-white powder | Thermo Fisher Scientific |
| Melting Point | 109-111 °C | abcr GmbH |
| Flash Point | 110 °C | Biosynth |
| SMILES | CS(=O)(=O)CS(Cl)(=O)=O | Thermo Fisher Scientific |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on the identified precursor, 1-(chlorosulfonyl)methanesulfonyl chloride, a plausible synthetic route can be postulated. The following represents a generalized, hypothetical experimental protocol that would require optimization and validation.
Hypothetical Synthesis of this compound from 1-(Chlorosulfonyl)methanesulfonyl chloride
Objective: To synthesize this compound by the selective reduction of one sulfonyl chloride group in 1-(chlorosulfonyl)methanesulfonyl chloride.
Materials:
-
1-(Chlorosulfonyl)methanesulfonyl chloride (CAS 35329-86-3)
-
A suitable reducing agent (e.g., sodium sulfite, a mild thiol)
-
An appropriate solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane or diethyl ether)
-
Buffer solution to control pH
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(chlorosulfonyl)methanesulfonyl chloride in a suitable organic solvent.
-
Preparation of Reducing Agent Solution: In a separate beaker, prepare a solution of the chosen reducing agent in an aqueous buffer.
-
Reaction Execution: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the reducing agent solution dropwise from the dropping funnel while maintaining the temperature and vigorously stirring the biphasic mixture. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Synthesis
The synthesis of this compound from its dichlorinated precursor involves a selective chemical transformation. The logical workflow for this process is depicted in the diagram below.
Caption: A logical workflow diagram illustrating the key stages in the hypothetical synthesis of this compound.
Potential Reactions and Signaling Pathways
Due to the limited specific literature on this compound, no established signaling pathways involving this compound can be definitively described. However, based on its chemical structure, its potential reactivity can be inferred. The sulfonyl chloride group is a strong electrophile and is expected to react readily with nucleophiles.
Hypothetical Reaction Pathway
The diagram below illustrates a potential reaction of this compound with a generic nucleophile (Nu⁻), leading to the formation of a sulfonate derivative. This type of reaction is fundamental in the utility of sulfonyl chlorides in organic synthesis.
Caption: A diagram showing the expected reaction of this compound with a nucleophile.
Conclusion
This compound is a chemical compound with confirmed existence and basic characterization data available from commercial suppliers. While its detailed discovery, historical synthesis, and specific applications remain areas requiring further investigation, this technical guide provides a consolidated overview of the current knowledge. The postulated synthetic route from 1-(chlorosulfonyl)methanesulfonyl chloride offers a starting point for researchers interested in preparing this compound. The presence of two distinct sulfonyl-containing moieties suggests a rich potential for this molecule in the development of novel chemical entities and functional materials. Further research into its synthesis and reactivity is warranted to fully unlock its potential in various scientific and industrial domains.
Theoretical Insights into the Reactivity of Methanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonyl chloride (MsCl), a highly reactive organosulfur compound, is a cornerstone reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the exceptional leaving group ability of the mesylate group it installs, facilitating a wide array of nucleophilic substitution and elimination reactions. A profound understanding of the theoretical underpinnings of its reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of methanesulfonyl chloride, supported by experimental data and detailed protocols.
Core Concepts in Methanesulfonyl Chloride Reactivity
The reactivity of methanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. This inherent electrophilicity dictates its reaction pathways with various nucleophiles. Theoretical and experimental studies have elucidated two primary mechanistic pathways for the reactions of methanesulfonyl chloride:
-
Bimolecular Nucleophilic Substitution (S(_N)2): This pathway is prevalent in solvolysis reactions (e.g., hydrolysis) and with many nucleophiles. The reaction proceeds via a backside attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration if the sulfur were a chiral center.[1][2][3]
-
Elimination-Addition (E1cb-like): In the presence of a non-nucleophilic base, methanesulfonyl chloride can undergo an E1cb-like elimination of HCl to form the highly reactive intermediate, sulfene (CH(_2)=SO(_2)). This intermediate is then rapidly trapped by a nucleophile, such as an alcohol.
Quantitative Analysis of Reactivity
Theoretical and experimental studies have provided valuable quantitative data on the reactivity of methanesulfonyl chloride, particularly for its solvolysis.
Table 1: Experimental Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride in Water
| Parameter | Value | Units | Reference(s) |
| Activation Enthalpy ((\Delta H^{\ddagger})) | 16.3 | kcal/mol | [4] |
| Activation Entropy ((\Delta S^{\ddagger})) | -8.32 | cal mol
| [2] |
| Heat Capacity of Activation ((\Delta C_p^{\ddagger})) | -55 | cal mol
| [2] |
Table 2: Kinetic Solvent Isotope Effect (KSIE) for the Solvolysis of Methanesulfonyl Chloride
| Solvent System | k(_H)/k(_D) at 20 °C | Reference(s) |
| H(_2)O / D(_2)O | 1.568 ± 0.006 | [3] |
The significant negative entropy of activation and the kinetic solvent isotope effect are strong evidence supporting the bimolecular nature of the S(_N)2 transition state, which is more ordered than the reactants.
Reaction Mechanisms and Visualizations
S(_N)2 Mechanism for Hydrolysis
The hydrolysis of methanesulfonyl chloride in water proceeds through a concerted S(_N)2 mechanism where a water molecule acts as the nucleophile.
Caption: S(_N)2 mechanism for the hydrolysis of methanesulfonyl chloride.
E1cb-like Mechanism for Mesylation of Alcohols
In the presence of a non-nucleophilic base like triethylamine (Et(_3)N), the reaction with an alcohol proceeds via a sulfene intermediate.
Caption: E1cb-like mechanism for the mesylation of an alcohol.
Experimental Protocols
Kinetic Analysis of Methanesulfonyl Chloride Solvolysis by Conductimetry
This method follows the progress of the solvolysis reaction by measuring the increase in conductivity due to the formation of ionic products (methanesulfonic acid and HCl).
Materials:
-
Methanesulfonyl chloride
-
High-purity solvent (e.g., deionized water, ethanol)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Equilibrate a known volume of the desired solvent in the reaction vessel within the constant temperature bath to the target temperature.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiate the reaction by injecting a small, accurately known amount of methanesulfonyl chloride into the solvent with vigorous stirring.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue measurements until the conductivity reading becomes stable, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) can be determined by plotting ln(C(_\infty) - C(t)) versus time, where C(\infty) is the conductivity at infinite time and C(_t) is the conductivity at time t. The slope of this line is -k.
General Procedure for the Mesylation of an Alcohol
This protocol describes the conversion of a primary or secondary alcohol to its corresponding mesylate.
Materials:
-
Alcohol
-
Methanesulfonyl chloride (1.1 - 1.5 equivalents)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
-
Ice bath
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the non-nucleophilic base to the stirred solution.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-3 hours, or until completion as monitored by an appropriate technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)), and filter.
-
Remove the solvent in vacuo to yield the crude mesylate, which can be purified by recrystallization or column chromatography if necessary.
Conclusion
The reactivity of methanesulfonyl chloride is a well-studied area, with a strong consensus from both theoretical and experimental investigations pointing towards S(_N)2 and E1cb-like mechanisms as the predominant pathways. The quantitative data available from kinetic studies provide a solid framework for understanding and predicting its behavior in various synthetic contexts. The experimental protocols provided herein offer practical guidance for the application of this versatile reagent in research and development. Continued theoretical investigations, particularly in providing more extensive quantitative data for a wider range of reactions, will further enhance our ability to harness the full synthetic potential of methanesulfonyl chloride.
References
Thermal Stability and Decomposition of (Methylsulfonyl)methanesulfonyl Chloride: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical reagents is paramount for ensuring safe handling, process development, and maintaining the integrity of synthetic pathways. This technical guide addresses the thermal stability and decomposition of (methylsulfonyl)methanesulfonyl chloride. However, a comprehensive review of publicly available scientific literature, safety data, and supplier information reveals a significant lack of detailed experimental data on the thermal properties of this specific compound.
While this compound, with the chemical formula C₂H₅ClO₄S₂ and CAS number 22317-89-1, is commercially available and used as a chemical intermediate, specific quantitative data regarding its thermal decomposition, such as onset temperature, enthalpy of decomposition, and decomposition products from techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Accelerating Rate Calorimetry (ARC), are not documented in readily accessible sources. Vendor specifications typically provide details on purity and appearance, noting it as a white to off-white powder, but do not include information on its thermal hazard potential.
Insights from the Closely Related Compound: Methanesulfonyl Chloride
In the absence of specific data for this compound, it is informative to consider the known thermal properties of the structurally related and more extensively studied compound, methanesulfonyl chloride (MsCl). It is crucial to emphasize that while insights can be drawn, the thermal behavior of this compound may differ significantly.
Methanesulfonyl chloride is known to be thermally unstable and decomposes upon heating. General safety information indicates that when heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and oxides of sulfur.[1][2][3] Safety Data Sheets (SDS) for methanesulfonyl chloride often state that thermal decomposition generates corrosive vapors, though specific decomposition temperatures are not consistently provided.[4]
Reactions of methanesulfonyl chloride are also known to be highly exothermic, particularly with water and other nucleophilic reagents.[2] This reactivity highlights the importance of careful temperature control when handling sulfonyl chlorides.
General Principles of Sulfonyl Chloride Decomposition
The decomposition of sulfonyl chlorides can proceed through various pathways, influenced by the structure of the molecule, the presence of impurities, and the conditions of heating. A potential, though unverified, decomposition pathway for sulfonyl chlorides could involve the homolytic cleavage of the S-Cl or C-S bonds at elevated temperatures, leading to the formation of radical species. These highly reactive intermediates would then undergo further reactions to form a complex mixture of gaseous products, including sulfur dioxide, hydrogen chloride, and chlorinated hydrocarbons.
Experimental Protocols for Thermal Stability Assessment
To ascertain the thermal stability of this compound, a series of established experimental protocols would be necessary. The following methodologies are standard in the field for characterizing the thermal hazards of chemical compounds.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary screening tool for identifying exothermic decomposition events.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition and mass loss occur.
Experimental Workflow for TGA Analysis
Caption: Workflow for TGA analysis.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction.[5][6][7] It is considered the gold standard for assessing thermal runaway potential.[7]
Logical Relationship for ARC Experiment
Caption: Logical flow of an ARC experiment.
Conclusion and Recommendations
The current body of scientific knowledge lacks specific experimental data on the thermal stability and decomposition of this compound. While the behavior of the related compound, methanesulfonyl chloride, suggests a potential for thermal instability and hazardous decomposition, direct extrapolation of this data is not advisable for ensuring process safety.
For any application involving the heating of this compound, it is strongly recommended that a thorough thermal hazard assessment be conducted. This should include, at a minimum, DSC and TGA screening to determine the onset temperature of decomposition and the associated energy release. For processes where there is a potential for thermal accumulation, ARC studies are essential to fully characterize the runaway reaction potential. Such data is critical for the design of safe manufacturing processes, the implementation of appropriate engineering controls, and the development of emergency relief systems. Researchers and drug development professionals should treat this compound as potentially thermally hazardous until comprehensive experimental data is available.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Bis(methylsulfonyl)methane | C3H8O4S2 | CID 240586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: (Methylsulfonyl)methanesulfonyl chloride (CAS: 22317-89-1)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
(Methylsulfonyl)methanesulfonyl chloride is a sulfonyl chloride compound with the following identifiers:
-
IUPAC Name: methylsulfonylmethanesulfonyl chloride
-
CAS Number: 22317-89-1[1]
-
Molecular Formula: C₂H₅ClO₄S₂[2]
-
Molecular Weight: 192.63 g/mol [2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO₄S₂ | [2] |
| Molecular Weight | 192.63 g/mol | [2] |
| Physical Form | Solid | N/A |
| Melting Point | 109-111 °C | N/A |
| Water Solubility | 50 g/L | [1][2][3] |
| Synonyms | This compound, methylsulfonylmethylsulfonyl chloride | [2][3] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of sodium (methylsulfonyl)methanesulfonate with phosphorus pentachloride in the presence of phosphorus oxychloride.
Experimental Procedure:
-
A mixture of sodium (methylsulfonyl)methanesulfonate (70 g, 0.359 mol) and phosphorus pentachloride (79.3 g, 0.381 mol) is prepared in 150 ml of phosphorus oxychloride.
-
The mixture is warmed to 70°C in an oil bath, leading to the slow evolution of hydrogen chloride gas and thinning of the slurry to allow for magnetic stirring.
-
The reaction mixture is then heated for 18 hours in an oil bath maintained at 80-90°C.
-
After cooling, the mixture is filtered, and the residue is washed with dry chloroform.
-
The addition of chloroform to the filtrate causes the precipitation of the product.
-
The precipitate is collected, washed with a small amount of chloroform, and dried over sodium hydroxide pellets.
Table 2: Quantitative Data for Synthesis
| Reactant/Product | Molecular Formula | Amount | Moles | Yield |
| Sodium (methylsulfonyl)methanesulfonate | C₂H₅NaO₅S₂ | 70 g | 0.359 | N/A |
| Phosphorus pentachloride | PCl₅ | 79.3 g | 0.381 | N/A |
| This compound | C₂H₅ClO₄S₂ | 28.5 g | 0.148 | 41% |
Spectroscopic Data for Product Verification:
-
Mass Spectrometry (MS): (direct-probe temperature, 20° C.) m/e 193 (M+H), 192 (M), 177 (M-CH₃), 157 (CH₃SO₂CH₂SO₂), 143, 141, 113 (CH₂SO₂Cl), 98 (CH₃SOCl), 94, 93 (CH₃SO₂CH₂), 79 (CH₃SO₂), 78, 64, 63 (CH₃SO).
-
Infrared Spectroscopy (IR): (cm⁻¹, strong and medium bands) 3045, 3025, 2995 s, 2930 s, 1405, 1390 s, 1380 s, 1360, 1335 s, 1325 sh, 1315 s, 1225, 1175 s, 1160 s, 1110 s, 980 s, 965, 860 s, 760 s, 695, 595 s, 515 s, 495 s, 460 s.
Caption: Synthesis workflow for this compound.
Use in Heterocyclic Synthesis
This compound has been used as a reagent in the synthesis of heterocyclic derivatives with potential antibacterial activity.[4]
Experimental Procedure Snippet:
In a specific step, a starting material is reacted with this compound (1.1 mmol, 200 mg) for 1 hour. The reaction is sealed and stirred at room temperature for 2 hours. Following completion (monitored by TLC), the mixture is diluted with chloroform and filtered. The filtrate is concentrated to yield the product.[4]
Applications in Drug Development
This compound is listed as a chemical and pharmaceutical intermediate.[3] Its utility in this area is exemplified by its use in the synthesis of novel heterocyclic compounds that are investigated for their potential as antibacterial agents through the inhibition of DNA gyrase and/or topoisomerase IV.[4] It is important to note that the biological activity is a property of the final synthesized compounds, not of this compound itself.
Biological Signaling Pathways
Based on available public information, there is no evidence to suggest that this compound is directly involved in any biological signaling pathways. Its primary role appears to be that of a chemical reagent in organic synthesis.
Safety and Toxicology
References
The Rising Potential of Methanesulfonyl Chloride Derivatives in Therapeutic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of (methylsulfonyl)methanesulfonyl chloride derivatives, with a primary focus on the biological activities of their resulting sulfonamide and methanesulfonamide analogs. Given the scarcity of data on "this compound" as a discrete entity, this paper centers on the derivatives synthesized from the widely utilized precursor, methanesulfonyl chloride (MsCl). These derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, anti-inflammatory, antimicrobial, and antidiabetic applications. This document collates quantitative biological data, details key experimental methodologies, and visualizes critical pathways and workflows to serve as a vital resource for professionals in drug discovery and development.
Introduction to Methanesulfonyl Chloride and its Derivatives
Methanesulfonyl chloride (MsCl), the simplest organic sulfonyl chloride, is a highly reactive reagent pivotal in medicinal chemistry. Its primary utility lies in its reaction with primary or secondary amines to form stable methanesulfonamides (CH₃SO₂NRR') or with alcohols to form methanesulfonates (mesylates). The sulfonamide moiety is a well-established pharmacophore, prized for its ability to engage in strong hydrogen bonding with biological targets, thereby enhancing binding affinity and influencing pharmacokinetic profiles. This versatility has made methanesulfonyl chloride a foundational building block for creating diverse libraries of bioactive compounds.
Key Biological Activities and Quantitative Data
Derivatives of methanesulfonyl chloride, particularly sulfonamides, exhibit a wide array of biological activities. The following sections summarize the quantitative data associated with their most significant therapeutic applications.
Anticancer Activity
Methanesulfonamide derivatives have emerged as potent anticancer agents, primarily through the inhibition of tumor-associated enzymes like carbonic anhydrases (CAs) and interference with cell proliferation pathways.
Table 1: Anticancer Activity of Methanesulfonyl Chloride Derivatives
| Compound Class | Target Cell Line | Target Enzyme | IC50 / Ki | Reference |
| Pyrazoline Benzenesulfonamide (2g) | Various Human Cancer Cell Lines | - | GI50: 2.57 µM | [1] |
| Pyrazoline Benzenesulfonamide (2c) | Various Human Cancer Cell Lines | - | GI50: 2.57 µM | [1] |
| Pyrazoline Benzenesulfonamide (2b) | Various Human Cancer Cell Lines | - | GI50: 2.63 µM | [1] |
| 1,2,4-Oxadiazole-Sulfonamide (OX12) | Colorectal Cancer | CAIX | IC50: 4.23 µM | [2] |
| Imidazo[1,2-a]pyrimidine Derivative (3a) | A549 (Lung Carcinoma) | - | IC50: 5.988 µM | |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MDA-MB-231 (Breast Cancer) | - | IC50: 35.1 µM | |
| Sulfonamide Derivative (10) | - | hCA IX | Ki: Highly Selective | [3] |
| Sulfonamide Derivative (29) | - | hCA IX | Ki: 11.4 nM | [4] |
| Sulfonamide Derivative (28) | - | hCA IX | Ki: 45.2 nM | [4] |
Note: GI50 refers to the concentration causing 50% growth inhibition. Ki is the inhibition constant.
Anti-inflammatory Activity
A significant area of investigation for these derivatives is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which offer anti-inflammatory benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Table 2: Anti-inflammatory Activity of Methanesulfonyl Chloride Derivatives
| Compound Class/Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanone (H) | >100 | 1.8 | >55.6 | [2] |
| 1,2,3-Triazole-Benzenesulfonamide (6b) | >13.16 | 0.04 | 329 | [5] |
| 1,2,3-Triazole-Benzenesulfonamide (6j) | >12.48 | 0.04 | 312 | [5] |
| 1,3-Dihydro-2H-indolin-2-one (4e) | - | 2.35 | - | [6] |
| 1,3-Dihydro-2H-indolin-2-one (9h) | - | 2.42 | - | [6] |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 | [5] |
Note: Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Antidiabetic Activity
Methanesulfonamide derivatives show promise in managing diabetes by inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).
Table 3: Antidiabetic Activity of Methanesulfonyl Chloride Derivatives
| Compound Class/Number | Target Enzyme | IC50 (µM) | Reference |
| Imine-linked Sulfonamide (3a) | α-Glucosidase | 19.39 | [1] |
| Imine-linked Sulfonamide (6) | α-Glucosidase | 22.02 | [1] |
| Imine-linked Sulfonamide (3b) | α-Glucosidase | 25.12 | [1] |
| Acarbose (Reference) | α-Glucosidase | ~27 (calculated) | [1] |
| Benzoylsulfonamide (18K) | PTP1B | 0.25 | [7] |
| Benzene-sulfonamide (10a) | PTP1B | Sub-micromolar | [3] |
Antimicrobial Activity
The foundational therapeutic use of sulfonamides is in their antibacterial action, where they act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Table 4: Antimicrobial Activity of Methanesulfonyl Chloride Derivatives
| Compound Class/Number | Target Organism | MIC (µg/mL) | Reference |
| Sulfonamide Derivative I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [4][8] |
| Sulfonamide Derivative II | Staphylococcus aureus (clinical isolates) | 64 - 512 | [4][8] |
| Sulfonamide Derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [4][8] |
| Pterin-sulfamethoxazole conjugate (15) | Escherichia coli K12 | 10.9 (µM) | [9] |
| Chromone-derived Sulfonamide (5) | Gram-positive & Gram-negative bacteria | Most Active in Series | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. This section outlines the core experimental protocols cited for assessing the biological activities of methanesulfonyl chloride derivatives.
Synthesis of Pyrazoline Benzenesulfonamide Derivatives (General Protocol)
This two-step protocol is a widely used method for synthesizing a diverse range of pyrazoline benzenesulfonamide derivatives.[2]
-
Step 1: Claisen-Schmidt Condensation to form Chalcones
-
An appropriate aromatic ketone (1 equivalent) and an aromatic aldehyde (1.1 equivalents) are dissolved in ethanol.
-
A catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 6-8 hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate (the chalcone intermediate) is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol.
-
-
Step 2: Cyclization to form Pyrazolines
-
The synthesized chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equivalents) are refluxed in a solvent mixture, such as ethanol with a catalytic amount of glacial acetic acid.
-
The reaction is heated at approximately 80°C for 8-10 hours.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solid product is collected by filtration, washed with water, dried, and purified by recrystallization to yield the final pyrazoline benzenesulfonamide derivative.
-
In Vitro Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG-2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandin G2 by COX enzymes.[5]
-
Reagent Preparation: The assay is typically performed using a commercially available kit (e.g., Cayman Chemical, Cat. No. 560131). Human recombinant COX-2 or ovine COX-1 enzyme, heme, reaction buffer (0.1 M Tris-HCl, pH 8.0), and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Enzyme Incubation: The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 10 minutes) at 37°C in the reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the mixture. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of saturated stannous chloride.
-
Quantification: The product, prostaglandin, is converted to a stable end-product and quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) as per the kit's protocol.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined from the dose-response curves.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay determines the inhibitory effect of sulfonamides on the bacterial DHPS enzyme.[9]
-
Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. The substrates, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA), are prepared in an appropriate assay buffer.
-
Inhibition Assay: The reaction mixture contains the DHPS enzyme, DHPPP, and the test sulfonamide compound at various concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of pABA.
-
Detection: The activity of DHPS can be monitored using various methods. A common approach is a coupled spectrophotometric assay where the pyrophosphate (PPi) byproduct is detected.
-
Alternative Method (Competition Binding Assay): A fluorescence polarization (FP)-based competition binding assay can be used. A fluorescently labeled probe that binds to the DHPS active site is displaced by the inhibitor, leading to a change in fluorescence polarization.[9]
-
Data Analysis: The rate of reaction or the change in fluorescence is measured. The percentage of inhibition is calculated, and the IC50 or Ki value is determined from dose-response curves.
Visualizing Pathways and Processes
Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.
Synthesis and Screening Workflow
Caption: Workflow for synthesizing and evaluating pyrazoline benzenesulfonamide derivatives.
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by methanesulfonamide derivatives.
Bacterial Folate Synthesis Pathway
Caption: Competitive inhibition of DHPS in the bacterial folate pathway.
PTP1B Insulin Signaling Pathway
Caption: PTP1B as a negative regulator of insulin signaling and its inhibition.
Conclusion and Future Directions
The derivatives of methanesulfonyl chloride, particularly sulfonamides, represent a highly versatile and promising class of compounds in modern drug discovery. The data compiled in this guide underscore their potential as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. The established synthetic routes allow for extensive structural diversification, enabling fine-tuning of activity and selectivity against various biological targets.
Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic profiles of existing lead compounds. Furthermore, exploring novel heterocyclic scaffolds in combination with the methanesulfonamide moiety could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the molecular targets and pathways deepens, the rational design of methanesulfonyl chloride derivatives will continue to be a cornerstone of therapeutic innovation.
References
- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sulfonylation Reactions Using Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonyl chloride (MsCl), often referred to as mesyl chloride, is a highly reactive organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It serves as a crucial reagent in organic synthesis, primarily for the introduction of the methanesulfonyl (mesyl) group, a transformation known as sulfonylation. This process is of paramount importance in the fields of medicinal chemistry and drug development, where the conversion of alcohols to methanesulfonates (mesylates) transforms a poor leaving group (hydroxyl) into an excellent one, facilitating a variety of subsequent nucleophilic substitution, elimination, and reduction reactions.[2] Furthermore, the reaction of methanesulfonyl chloride with primary and secondary amines yields highly stable methanesulfonamides, a structural motif present in numerous pharmaceutical agents.[2][3]
These application notes provide detailed protocols for the use of methanesulfonyl chloride in common sulfonylation reactions, along with key safety considerations and a summary of relevant quantitative data.
Properties and Safety Considerations
Methanesulfonyl chloride is a colorless to pale-yellow liquid with a pungent odor.[1][4] It is soluble in polar organic solvents but reacts vigorously with water, alcohols, and many amines.[1]
Safety Precautions: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[1][5] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[4][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[4] Reactions involving methanesulfonyl chloride can be exothermic and may release toxic fumes of hydrogen chloride and sulfur oxides upon decomposition.[5]
Core Applications: Sulfonylation Reactions
The primary applications of methanesulfonyl chloride in research and development revolve around the formation of methanesulfonates and methanesulfonamides.
Formation of Methanesulfonates from Alcohols
The reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base is a standard method for converting the hydroxyl group into a good leaving group, the mesylate.[2]
Reaction Scheme:
Experimental Workflow for Methanesulfonate Formation
Caption: General workflow for the synthesis of methanesulfonates.
Detailed Protocol: Mesylation of a Primary Alcohol
This protocol is a representative example for the conversion of an alcohol to a mesylate.[2][7]
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (2.0 - 2.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.[7]
-
Add methanesulfonyl chloride dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.[2][7]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methanesulfonate.
-
The crude product can be further purified by column chromatography if necessary.
Formation of Methanesulfonamides from Amines
Methanesulfonyl chloride reacts readily with primary and secondary amines to form stable methanesulfonamides.[1]
Reaction Scheme:
Experimental Workflow for Methanesulfonamide Formation
Caption: General workflow for the synthesis of methanesulfonamides.
Detailed Protocol: Synthesis of a Piperazine Sulfonamide
This protocol describes the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[8]
Materials:
-
1-(2,3,4-Trimethoxybenzyl)piperazine (trimetazidine) (1.0 eq)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Diluted hydrochloric acid
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Standard glassware for work-up
Procedure:
-
Prepare a solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL).[8]
-
Add methanesulfonyl chloride (1 mmol) to the solution.[8]
-
After 10 minutes, add triethylamine (1.2 mmol, 0.121 g) to the reaction mixture.[8]
-
Allow the reaction to proceed for 30 minutes.[8]
-
Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.[8]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the product.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for sulfonylation reactions using methanesulfonyl chloride.
Table 1: Synthesis of Methanesulfonates
| Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | Triethylamine | DCM | 0 to RT | 1-4 h | >90 | [2][7] |
| Secondary Alcohol | Triethylamine | DCM | 0 to RT | 2-6 h | 85-95 | [7] |
Table 2: Synthesis of Methanesulfonamides
| Amine Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1-(2,3,4-Trimethoxybenzyl)piperazine | Triethylamine | DCM | RT | 30 min | 93 | [8] |
| General Primary/Secondary Amines | Triethylamine | DCM | 0 to RT | 1-3 h | High | [1] |
| Ammonolysis | Gaseous Ammonia | Nitroethane | 40-50 | - | High | [3] |
| Ammonolysis | Gaseous Ammonia | Tetrahydrofuran | 40-50 | - | 96.7 | [3] |
Applications in Drug Development
The sulfonylation reactions described are fundamental in the synthesis of a wide array of pharmaceutical compounds.[3][9] The methanesulfonyl group is a key component in various drug candidates, contributing to their biological activity and pharmacokinetic properties. For instance, sulfonamides are a well-established class of therapeutic agents with diverse applications.[5][10] The conversion of alcohols to mesylates is a critical step in the synthesis of complex molecules, enabling the construction of intricate molecular architectures found in modern therapeutics.[2][9]
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 7. Methanesulfonyl Chloride [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Methanesulfonyl Chloride Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 10. dovepress.com [dovepress.com]
Applications of Sulfonyl Chlorides in Organic Synthesis: A Guide for Researchers
Introduction
This document provides detailed application notes and protocols for the use of methanesulfonyl chloride (MsCl) and methanedisulfonyl chloride (MDSC) in organic synthesis. While the user query specified "(methylsulfonyl)methanesulfonyl chloride," this term is ambiguous. The vast majority of chemical literature points to methanesulfonyl chloride (MsCl, CH₃SO₂Cl) as a fundamental reagent. The literal interpretation of the query, a methylene bridge between two sulfonyl chloride groups, corresponds to methanedisulfonyl chloride (MDSC, CH₂(SO₂Cl)₂) . This guide will cover the applications of both reagents, with a primary focus on the ubiquitously used methanesulfonyl chloride.
These reagents are pivotal in drug development and medicinal chemistry for their ability to introduce sulfonyl functionalities. Methanesulfonyl chloride is primarily used to convert alcohols into excellent leaving groups and to synthesize stable sulfonamides from amines.[1][2] Methanedisulfonyl chloride, a bifunctional electrophile, is valuable for creating cross-linked structures or forming cyclic bis-sulfonamides.[3]
Part 1: Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride (mesyl chloride) is a highly reactive organosulfur compound widely employed for two principal transformations: the formation of methanesulfonates (mesylates) from alcohols and the synthesis of methanesulfonamides from amines.[1][2]
Application 1.1: Activation of Alcohols via Mesylate Formation
The conversion of alcohols, which are poor leaving groups, into methanesulfonates (mesylates) is a cornerstone of organic synthesis. The resulting mesylate group is an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions or eliminated to form alkenes.[1]
The reaction proceeds by treating an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.[1]
// Invisible node for centering the arrow Reaction_Center [shape=point, width=0];
// Edges Alcohol -> Reaction_Center [dir=none]; MsCl -> Reaction_Center [dir=none]; Base -> Reaction_Center [dir=none]; Reaction_Center -> Mesylate [label="+", arrowhead=none]; Reaction_Center -> Salt;
// Label for the reaction arrow Reaction_Center -> Mesylate [label=" DCM, 0 °C to RT ", fontcolor="#202124", minlen=2, style=invis]; } caption { label = "General scheme for alcohol mesylation."; fontsize = 10; fontname = "Arial"; } } . Caption: General scheme for alcohol mesylation.
| Starting Alcohol (SM) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Triethylamine (1.5 eq) | DCM | 0 to RT | 1-4 | >90 | General Procedure |
| Secondary Alcohol | Triethylamine (2.0 eq) | DCM | 0 to RT | 2-8 | 85-95 | General Procedure |
| Hindered Alcohol | Pyridine | Pyridine | 0 to 40 | 12-24 | 70-90 | General Procedure |
| Sensitive Substrate | 2,6-Lutidine | DCM | -20 to 0 | 4-12 | Variable | General Procedure |
-
Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the stirring solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used directly or purified by chromatography if necessary.
Application 1.2: Synthesis of Methanesulfonamides
Methanesulfonyl chloride reacts readily with primary and secondary amines to form methanesulfonamides.[1] This functionality is exceptionally stable to both acidic and basic hydrolysis, making it a common feature in pharmaceuticals to improve properties like metabolic stability and solubility.[4] The reaction requires a base to scavenge the generated HCl.[5]
// Nodes start [label="Amine (1.0 eq)\n+ Base (1.5 eq)\nin Anhydrous DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_mscl [label="Add MsCl (1.1 eq)\nDropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Warm to RT\nStir for 1-16 h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC\nor LC-MS", shape=diamond, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography or\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure\nMethanesulfonamide", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> cool; cool -> add_mscl; add_mscl -> react; react -> monitor; monitor -> workup [label="Reaction\nComplete"]; monitor -> react [label="Incomplete"]; workup -> purify; purify -> product; } . Caption: A generalized workflow for methanesulfonamide synthesis.
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 0 to RT | 6 | ~100 | [4] |
| p-Toluidine | Pyridine | DCM | 0 to RT | 6 | ~100 | [4] |
| Benzylamine | Triethylamine | DCM | 0 to RT | 2 | >95 | General Procedure |
| Piperidine | Triethylamine | DCM | 0 to RT | 1 | >95 | General Procedure |
-
Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the stirring solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq, e.g., 0.85 mL, 11 mmol) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction for the disappearance of benzylamine by TLC.
-
Workup: Quench the reaction with water (20 mL). Separate the layers and wash the organic phase with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzylmethanesulfonamide.
Part 2: Methanedisulfonyl Chloride (MDSC)
Methanedisulfonyl chloride (CH₂(SO₂Cl)₂) is a bifunctional reagent used to introduce a methanedisulfonyl bridge, often for the synthesis of cyclic compounds or as a chemical linker. Its two electrophilic sulfonyl chloride groups can react with dinucleophiles, such as diamines, to form heterocyclic structures.[3]
Application 2.1: Synthesis of Cyclic Bis-sulfonamides
The reaction of methanedisulfonyl chloride with primary diamines is a key method for synthesizing saturated, five- to seven-membered cyclic bis-sulfonamides. These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
// Edges Diamine -> Product; MDSC -> Product; Base -> Product [style=dotted, arrowhead=none]; Solvent -> Product [style=dotted, arrowhead=none]; Dilution -> Product [style=dotted, arrowhead=none]; } . Caption: Synthesis of cyclic bis-sulfonamides from diamines.
| Diamine | Ring Size | Conditions | Yield (%) | Reference |
| 1,2-Diaminoethane | 5-membered | High Dilution, TEA, DCM | Moderate | Synthetic Precedent |
| 1,3-Diaminopropane | 6-membered | High Dilution, TEA, DCM | Moderate | Synthetic Precedent |
| 1,4-Diaminobutane | 7-membered | High Dilution, TEA, DCM | Moderate | Synthetic Precedent |
-
Setup: Equip a three-neck flask with two syringe pumps and a nitrogen inlet. Charge one syringe with a solution of 1,2-diaminoethane (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF. Charge the second syringe with a solution of methanedisulfonyl chloride (1.0 eq) in anhydrous THF. The total volume of THF should be sufficient to create high-dilution conditions (final concentration ~0.01 M).
-
Reagent Addition: Add both solutions simultaneously and dropwise via the syringe pumps to a flask containing vigorously stirring anhydrous THF at room temperature over a period of 8-12 hours.
-
Reaction: After the addition is complete, stir the resulting suspension at room temperature for an additional 12 hours.
-
Workup: Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with THF.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclic bis-sulfonamide.
Conclusion
Methanesulfonyl chloride and methanedisulfonyl chloride are potent electrophilic reagents with significant applications in organic synthesis. MsCl is an indispensable tool for activating alcohols and synthesizing robust sulfonamides, with well-established and high-yielding protocols. MDSC serves as a valuable bifunctional linker for the construction of cyclic and bridged architectures. The protocols and data provided herein offer a foundational guide for researchers and drug development professionals to effectively utilize these reagents in their synthetic endeavors. Appropriate safety precautions should always be taken when handling these corrosive and reactive compounds.[1]
References
Application Notes and Protocols: (Methylsulfonyl)methanesulfonyl Chloride and its Analogue, Methanesulfonyl Chloride, as Reagents for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
(Methylsulfonyl)methanesulfonyl chloride is a specialized organosulfur compound. While literature on its specific application as a protecting group for alcohols is not widely available, its structural analogue, methanesulfonyl chloride (MsCl) , is a common and versatile reagent used for the protection of alcohols, often by converting them into methanesulfonates (mesylates). These mesylates can serve as protecting groups or, more frequently, as activated intermediates for subsequent nucleophilic substitution or elimination reactions.
This document provides detailed application notes and protocols primarily focusing on the well-established use of methanesulfonyl chloride for alcohol functionalization, which can be considered a baseline for exploring the reactivity of more complex sulfonyl chlorides like this compound.
Introduction to Methanesulfonyl Chloride (MsCl) in Alcohol Protection
Methanesulfonyl chloride (mesyl chloride, MsCl) is an organosulfur compound with the formula CH₃SO₂Cl.[1] It is a highly reactive chemical that readily reacts with nucleophiles such as alcohols and amines.[1][2] The reaction with an alcohol, in the presence of a non-nucleophilic base, converts the hydroxyl group into a methanesulfonate ester, commonly known as a mesylate (-OMs).
The resulting mesylate group is a good leaving group, making the alcohol carbon more susceptible to nucleophilic attack. While this reactivity is often exploited in synthesis for substitution and elimination reactions, the mesylate group can also function as a protecting group for alcohols under specific conditions.[1][3] Mesylates are generally stable to acidic conditions.[1]
Key Features of Mesylates as Protecting Groups:
-
Stability: Stable to acidic conditions and various oxidizing and reducing agents.
-
Activation: The primary role of mesylation is often to activate the alcohol for subsequent reactions.
-
Deprotection: Cleavage back to the alcohol can be achieved using reagents like sodium amalgam.[1]
Reaction Mechanism and Workflow
The reaction of an alcohol with methanesulfonyl chloride proceeds via a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction.[4]
The generally accepted mechanism for the formation of methanesulfonates is believed to involve an initial E1cb elimination of HCl from methanesulfonyl chloride to form the highly reactive sulfene intermediate (CH₂=SO₂). The alcohol then attacks the sulfene, followed by a rapid proton transfer to yield the final mesylate product.[1]
Below is a diagram illustrating the overall experimental workflow for the protection of an alcohol using methanesulfonyl chloride.
Caption: Experimental workflow for the mesylation of an alcohol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the mesylation of primary alcohols. Please note that optimal conditions can vary depending on the specific substrate.
| Parameter | Value/Condition | Reference |
| Substrate | Primary Alcohol (generic) | [4] |
| Reagent | Methanesulfonyl Chloride | [4] |
| Base | Triethylamine (TEA), Pyridine, or DIPEA | [4] |
| Solvent | Dichloromethane (DCM), Toluene | [4] |
| Stoichiometry | Alcohol:MsCl:Base = 1 : 1.2 : 1.5 (typical) | [4] |
| Temperature | 0 °C to Room Temperature | [4][5] |
| Reaction Time | 2 - 4 hours (typical) | [4] |
| Typical Yield | >90% (often quantitative and used in the next step without extensive purification) | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
This protocol describes a general method for the conversion of a primary alcohol to its corresponding mesylate.[4][5]
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
To the stirred solution, add triethylamine (1.5 eq.) via syringe.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture. Ensure the temperature remains at or near 0 °C during the addition.
-
Stir the reaction at 0 °C for 2-4 hours. If the reaction has not reached completion (as monitored by Thin Layer Chromatography - TLC), allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding deionized water (10 volumes).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash successively with deionized water (10 volumes) and brine solution (10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The product can be purified by column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.
Protocol 2: Deprotection of a Mesylate to an Alcohol
This protocol describes the reductive cleavage of a mesylate back to the parent alcohol using sodium amalgam.[1]
Materials:
-
Mesylated alcohol
-
Sodium amalgam (Na/Hg)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the mesylated alcohol (1.0 eq.) in methanol.
-
Add sodium amalgam (excess) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Filter the mixture to remove the mercury.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Signaling Pathways and Logical Relationships
The decision to use a mesylate as a protecting group versus an activating group is a key consideration in synthetic planning. The following diagram illustrates this logical relationship.
Caption: Decision pathway for using a mesylate in synthesis.
Safety Information
Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[1] It reacts exothermically with water and other nucleophiles.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. This compound is expected to have similar hazardous properties.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
Application Notes and Protocols for Reactions Involving (Methylsulfonyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on the reactivity and applications of (methylsulfonyl)methanesulfonyl chloride (CAS No. 22317-89-1) is notably limited. This compound is a distinct chemical entity and should not be confused with the extensively used methanesulfonyl chloride (MsCl, CAS No. 124-63-0). The following application notes and protocols are based on the sparse information available, primarily from patent literature, and are intended to provide guidance on a specific application rather than a comprehensive overview of its general reactivity.
Introduction to this compound
This compound is a sulfonyl chloride reagent with the chemical structure CH₃SO₂CH₂SO₂Cl. Unlike the common methanesulfonyl chloride, it possesses an additional methylsulfonyl group attached to the alpha-carbon. This structural feature likely influences its reactivity, although detailed studies on this are not widely published. Its primary known application is in the synthesis of specialized sulfonamides.
Safety and Handling of Sulfonyl Chlorides
General Handling Precautions:
-
Always handle sulfonyl chlorides in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.[1][2]
-
Keep the reagent away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[2]
-
Store in a cool, dry place, away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[3]
Application in Sulfonamide Synthesis
The primary documented use of this compound is in the formation of N-substituted 1-(methylsulfonyl)methanesulfonamides. This reaction is analogous to the general synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically required to neutralize the hydrogen chloride generated during the reaction.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of a Heterocyclic Sulfonamide
The following protocol is adapted from a procedure described in the patent literature (WO2010038081A2) for the synthesis of a specific heterocyclic sulfonamide. Researchers should consider this a single, specific example and may need to optimize conditions for different substrates.
Materials and Equipment
-
This compound (1.1 mmol)
-
Substituted heterocyclic amine (1.0 mmol)
-
Anhydrous solvent (e.g., Chloroform)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure
-
Reaction Setup: To a solution of the heterocyclic amine (1.0 mmol) in anhydrous chloroform, add this compound (1.1 mmol, 200 mg).
-
Reaction Conditions: The reaction mixture is sealed and stirred at room temperature for 2 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to confirm the consumption of the starting amine.
-
Workup: a. Upon completion, dilute the reaction mixture with chloroform (20 mL). b. Filter the mixture through a celite bed to remove any solid byproducts. c. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is dried to yield the final sulfonamide. Further purification, if necessary, can be achieved by techniques such as column chromatography or recrystallization.
Quantitative Data
Due to the limited available data, a comprehensive table of yields for various substrates cannot be provided. The single example from the patent literature reports the following:
| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Product | Yield |
| Substituted Heterocyclic Amine | This compound | N-Substituted 1-(methylsulfonyl)methanesulfonamide | 65 mg (from 1.1 mmol of sulfonyl chloride) |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Safe Handling and Storage of Methanesulfonyl Chloride (Illustrative Example)
Disclaimer: The following application notes and protocols are for methanesulfonyl chloride (CAS 124-63-0) and are provided as an illustrative example due to the lack of publicly available, detailed safety and handling information for (methylsulfonyl)methanesulfonyl chloride (CAS 22317-89-1) . This compound is a different chemical, and its specific hazards and handling requirements may differ significantly. You must obtain and consult the Safety Data Sheet (SDS) for this compound before any handling or use. The information provided below should be adapted only after a thorough review of the substance-specific SDS.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound widely used in organic synthesis, particularly for the activation of alcohols by converting them into good leaving groups (mesylates).[1][2] Its reactivity, however, necessitates strict adherence to safe handling and storage procedures to minimize risks to personnel and the environment. These notes provide a comprehensive guide to the safe management of methanesulfonyl chloride in a laboratory setting.
Hazard Identification and Quantitative Data
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[1][2] It is fatal if inhaled and toxic if swallowed or in contact with skin.[3] It causes severe skin burns and eye damage.[3] The following table summarizes key quantitative data for methanesulfonyl chloride.
Table 1: Physical and Chemical Properties of Methanesulfonyl Chloride
| Property | Value | Source(s) |
| Chemical Formula | CH₃SO₂Cl | [2] |
| CAS Number | 124-63-0 | [3] |
| Molecular Weight | 114.55 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Pungent, unpleasant | [2] |
| Density | 1.48 g/mL at 25 °C | [1] |
| Melting Point | -32 °C | [1][4] |
| Boiling Point | 161 °C at 730 mmHg | [1][4] |
| Flash Point | >110 °C | [5] |
| Solubility | Reacts with water. Soluble in alcohol, ether, and most organic solvents. | [2] |
Table 2: Toxicological Data for Methanesulfonyl Chloride
| Endpoint | Value | Species | Source(s) |
| LD50 Oral | 50 - 250 mg/kg | Rat | [6][7] |
| LD50 Dermal | 200 - 2000 mg/kg | Rabbit | [8][9] |
| LC50 Inhalation | 25 ppm (4 h) | Rat | [7] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its high toxicity and corrosivity, methanesulfonyl chloride must be handled with extreme care in a well-ventilated area, preferably inside a chemical fume hood.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling methanesulfonyl chloride:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield.[10][11]
-
Skin Protection:
-
Respiratory Protection: For operations where inhalation risk is high or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required. In emergency situations, a self-contained breathing apparatus (SCBA) should be used.[3]
General Handling Procedures
-
Always work in a well-ventilated chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.[3]
-
Use only non-sparking tools.
-
Keep containers tightly closed when not in use.[10]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[10]
Storage Procedures
Proper storage of methanesulfonyl chloride is crucial to maintain its integrity and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][10]
-
Keep containers tightly sealed to prevent contact with moisture, as it reacts with water.[10]
-
Store in corrosion-resistant containers.[12]
-
Segregate from incompatible materials such as strong bases, oxidizing agents, alcohols, and water.[3][10]
-
Store in a locked cabinet or a restricted-access area.[12]
Experimental Protocols
Protocol for the Mesylation of a Primary Alcohol
This protocol describes a general procedure for the mesylation of a primary alcohol using methanesulfonyl chloride.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Stir bar
-
Round-bottom flask
-
Septa
-
Nitrogen or argon supply
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a stir bar.
-
Dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise via syringe, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Purify the crude product by column chromatography if necessary.
Spill and Emergency Procedures
Small Spills:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[10]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate the entire area and alert emergency personnel.[10]
-
Follow established emergency procedures for hazardous chemical spills.
Disposal Procedures
All waste containing methanesulfonyl chloride must be treated as hazardous waste.
-
Unused Reagent: Dispose of as hazardous waste through a licensed disposal company. Do not attempt to neutralize large quantities.
-
Contaminated Materials: Absorbents, contaminated PPE, and glassware should be placed in a sealed, labeled container and disposed of as hazardous waste.[13]
-
Reaction Quenching: For small residual amounts in reaction vessels, the reagent can be carefully quenched by slow addition to a stirred, ice-cooled solution of sodium bicarbonate.[10] This should be done in a fume hood.
Visualizations
Caption: A logical workflow for the safe handling of methanesulfonyl chloride.
Caption: Key considerations for the proper storage of methanesulfonyl chloride.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. ammol.org [ammol.org]
- 4. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. actylislab.com [actylislab.com]
- 7. Methanesulfonyl chloride Methyl sulphonyl chloride Manufacturer's SDS [anmol.org]
- 8. fishersci.com [fishersci.com]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of Methanesulfonyl Chloride in Medicinal Chemistry: Applications and Protocols
Introduction
Methanesulfonyl chloride (MsCl), a highly reactive organosulfur compound, has emerged as an indispensable tool in the arsenal of medicinal chemists. Its utility lies in its ability to readily transform alcohols and amines into methanesulfonates (mesylates) and methanesulfonamides, respectively. This functional group manipulation is critical in drug discovery and development for several key reasons: converting a poor hydroxyl leaving group into an excellent mesylate leaving group to facilitate nucleophilic substitution and elimination reactions, and introducing the stable and biologically significant sulfonamide moiety into drug candidates. This document provides detailed application notes and protocols for the use of methanesulfonyl chloride in the synthesis of various therapeutic agents, supported by quantitative data and experimental workflows.
Application Notes
Methanesulfonyl chloride is a versatile reagent employed in the synthesis of a wide array of pharmaceuticals, including anticancer, antiviral, antibacterial, and cardiovascular agents. Its primary applications in medicinal chemistry are the formation of methanesulfonates and methanesulfonamides.
1. Formation of Methanesulfonates (Mesylates)
The reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, yields a methanesulfonate ester. The mesylate group is an excellent leaving group, making it a valuable intermediate for S(_N)2 reactions. This strategy is frequently used to introduce various functionalities into a molecule or to facilitate intramolecular cyclizations.
2. Formation of Methanesulfonamides
Methanesulfonyl chloride readily reacts with primary and secondary amines to form highly stable methanesulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including diuretics, and antibacterial agents. The methanesulfonamide moiety can impart desirable physicochemical properties to a drug candidate, such as improved metabolic stability and the ability to act as a hydrogen bond donor and acceptor, enhancing target binding affinity.
Case Studies in Drug Synthesis
The following sections highlight the use of methanesulfonyl chloride in the synthesis of prominent therapeutic agents.
Anticancer Agents
Lorlatinib: An ALK and ROS1 kinase inhibitor used in the treatment of non-small cell lung cancer. A key step in its synthesis involves the mesylation of a chiral secondary alcohol, which is then displaced by an aminopyridine derivative.
Gemcitabine: A pyrimidine nucleoside analogue used as an anti-metabolic anticancer drug. Methanesulfonyl chloride is used to activate the 1-position of a protected ribofuranose intermediate, facilitating the subsequent coupling with the cytosine base.[1][2][3][4]
Pyrazoline Benzenesulfonamide Derivatives: A class of compounds investigated for their anticancer properties. The synthesis involves the reaction of 4-aminoacetophenone with methanesulfonyl chloride to form an N-substituted methanesulfonamide intermediate.[5]
Antiviral Agents
Tecovirimat: An antiviral drug for the treatment of smallpox. While the core synthesis involves a Diels-Alder reaction, methanesulfonyl chloride has been utilized in alternative synthetic routes for the formation of key maleimide intermediates.[6][7][8][9]
Antibacterial Agents
Thiamphenicol: A methylsulfonyl analog of chloramphenicol, it is a broad-spectrum antibiotic. Its synthesis can be achieved through various routes, with some involving the introduction of the methylsulfonyl group.[10][11][12][13]
Cardiovascular Agents
S-4522 (a precursor to Rosuvastatin): A potent HMG-CoA reductase inhibitor used to lower cholesterol. The synthesis of this class of compounds involves the formation of a methanesulfonamide pyrimidine moiety.
Quantitative Data
The following tables summarize quantitative data from various synthetic and biological studies involving methanesulfonyl chloride.
Table 1: Reaction Yields for Mesylation and Sulfonamide Formation
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| Chiral Secondary Alcohol | Mesylated Intermediate for Lorlatinib | MsCl, TEA | DCM | High (not specified) | [14] |
| 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | MsCl, Base | Methylene Dichloride | 90-95 | [4] |
| 4-aminoacetophenone | N-(4-acetylphenyl)-N-(methylsulfonyl)methanesulfonamide | MsCl, TEA | Dichloromethane | Not specified | [5] |
| D-thero-2-(dichloromethyl)-4,5-dihydro-[p-methylsulfonyl phenyl]-4-oxazole methyl alcohol | Thiamphenicol | Hydrolysis | Isopropanol/Water | 95.9 | [10] |
Table 2: Biological Activity of Compounds Synthesized Using Methanesulfonyl Chloride
| Compound | Target | Activity (IC₅₀) | Cell Line/Assay | Reference |
| S-4522 | HMG-CoA Reductase | 11 nM | In vitro enzyme assay | [15] |
| S-4522 | Cholesterol Biosynthesis | 1.12 nM | Rat isolated hepatocytes | [15] |
| Lorlatinib | ALK (wild-type) | 6.9 nM | Cellular assay | [16] |
| Lorlatinib | ROS1 (wild-type) | 1.3 nM | HCC78 cells | [16] |
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of an Alcohol
This protocol describes a general method for the conversion of an alcohol to a methanesulfonate ester.
-
Dissolution: Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the stirred solution.
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Washing: Combine the organic layers and wash sequentially with water, dilute HCl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methanesulfonate ester.
-
Purification: Purify the crude product by recrystallization or flash column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of a Methanesulfonamide from an Amine
This protocol provides a general method for the synthesis of a methanesulfonamide from a primary or secondary amine.
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Add a suitable base, like triethylamine (1.5 equivalents), to the stirring solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
MsCl Addition: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Warming and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water.
-
Extraction and Washing: Extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude methanesulfonamide by recrystallization or flash column chromatography.
Visualizations
Signaling Pathways
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Caption: HMG-CoA Reductase Pathway.
Experimental Workflows
Caption: Experimental Workflow for Mesylation of Alcohols.
Caption: Experimental Workflow for Sulfonamide Formation.
References
- 1. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
- 2. CN104109182A - Preparation method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 3. WO2007015257A2 - A process for the preparation of gemcitabine using novel intermediates - Google Patents [patents.google.com]
- 4. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Antiviral Drug Tecovirimat and Its Key Maleimide Intermediates Using Organocatalytic Mumm Rearrangement at Ambient Conditions | Scilit [scilit.com]
- 8. The synthesis method and effect study of Tecovirimat_Chemicalbook [chemicalbook.com]
- 9. A review of the synthetic strategies toward the antiviral drug tecovirimat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101200441A - Preparation of thiamphenicol - Google Patents [patents.google.com]
- 11. EP0323846A2 - Process of preparing thiamphenicol - Google Patents [patents.google.com]
- 12. CN101812000A - Preparation method of thiamphenicol - Google Patents [patents.google.com]
- 13. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Applications Involving Methanesulfonyl Chloride
Disclaimer: The following application notes and protocols pertain to methanesulfonyl chloride (MsCl) , also known as mesyl chloride. The initial request for "(methylsulfonyl)methanesulfonyl chloride" did not yield information on a compound with that specific name in the context of catalytic applications, suggesting a possible misnomer for the widely used methanesulfonyl chloride.
Methanesulfonyl chloride (CH₃SO₂Cl) is a highly reactive organosulfur compound that serves as a versatile reagent and catalyst in a multitude of organic syntheses, particularly within the pharmaceutical and agrochemical industries.[1][2] Its primary function is to introduce the methanesulfonyl (mesyl) group, which is an excellent leaving group, thereby facilitating various nucleophilic substitution and elimination reactions.[1][3] It also acts as a catalyst in certain reactions like esterification and polymerization.[4]
Key Catalytic and Mediated Reactions
Methanesulfonyl chloride is instrumental in several key transformations:
-
Mesylation of Alcohols: The conversion of alcohols to alkyl mesylates is a cornerstone application.[3] This reaction transforms a poor leaving group (hydroxyl) into a highly effective one (mesylate), enabling subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[3][5] This is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), including antiretrovirals and antifungals.[3]
-
Sulfonamide Formation: MsCl readily reacts with primary and secondary amines to form stable methanesulfonamides.[3][5] This functionality is a key structural component in many "sulfa" drugs, such as the antibacterial agent sulfamethoxazole.[3] The resulting sulfonamides are notably resistant to hydrolysis under both acidic and basic conditions.[5]
-
Activation of Carboxylic Acids and Phenols: Methanesulfonyl chloride can be employed to activate carboxylic acids for further transformations and to activate phenols for substitution reactions.[1][3]
-
Formation of Heterocycles: In the presence of a base, MsCl can undergo elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂).[5][6] Sulfene can then participate in cycloaddition reactions to generate various heterocyclic structures, such as five-membered sultones from α-hydroxyketones.[5]
Quantitative Data Summary
The efficiency of reactions involving methanesulfonyl chloride is often high, as summarized in the table below.
| Reaction Type | Substrate | Product | Typical Yield (Lab-scale) | Typical Yield (Industrial) | Reference |
| Mesylation | Alcohols | Alkyl Mesylates | 90–98% | 85–95% | [3] |
| Sulfonamide Formation | Amines | Sulfonamides | 80–95% | 75–90% | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
This protocol outlines a typical procedure for the conversion of a primary alcohol to its corresponding mesylate, a common step in drug development for introducing a good leaving group.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Acetonitrile
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the primary alcohol in an appropriate solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes.
-
Slowly add methanesulfonyl chloride (typically 1.1 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or below 5°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.
-
Purify the crude product by column chromatography if necessary.
Workflow Diagram for Mesylation of an Alcohol
Caption: Workflow for the mesylation of a primary alcohol.
Protocol 2: General Procedure for the Formation of a Sulfonamide from a Primary Amine
This protocol details the synthesis of a sulfonamide from a primary amine and methanesulfonyl chloride, a common linkage in pharmaceutical compounds.
Materials:
-
Primary amine
-
Methanesulfonyl chloride (MsCl)
-
Aqueous or organic base (e.g., Pyridine, NaOH)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath (optional, depending on amine reactivity)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the primary amine in a suitable solvent (e.g., THF) in a round-bottom flask.
-
Add the base (e.g., pyridine, typically 1.5 to 2.0 equivalents).
-
Cool the mixture to 0°C if the amine is highly reactive.
-
Slowly add methanesulfonyl chloride (typically 1.0 to 1.1 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0-40°C, monitoring by TLC for the disappearance of the starting amine.
-
Once the reaction is complete, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize or purify the crude sulfonamide by column chromatography as needed.
Logical Relationship Diagram for Sulfonamide Formation
Caption: Reactants and products in sulfonamide synthesis.
References
- 1. arkema.com [arkema.com]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 4. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
Application Notes and Protocols for the Synthesis of Sulfones Using (Methylsulfonyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). This moiety is of significant interest in medicinal chemistry and drug development due to its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of molecules. The incorporation of a sulfone group can enhance pharmacological activity and improve pharmacokinetic profiles.
This document provides a detailed guide for the synthesis of sulfones, with a specific focus on the use of the reagent (methylsulfonyl)methanesulfonyl chloride . While this reagent offers a direct route to sulfones containing a methylsulfonylmethyl group, alternative and more broadly established methods are also presented to offer a comprehensive resource for researchers.
Synthesis of Sulfones using this compound
This compound (CH₃SO₂CH₂SO₂Cl) is a specialized reagent that allows for the direct introduction of the methylsulfonylmethyl sulfonyl group. The most probable synthetic application of this reagent involves the reaction of its sulfonyl chloride moiety with a suitable nucleophile.
Proposed Synthetic Pathway: Friedel-Crafts Sulfonylation
A plausible and widely used method for forming aryl sulfones from sulfonyl chlorides is the Friedel-Crafts reaction. This reaction involves the electrophilic aromatic substitution of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed Friedel-Crafts sulfonylation using this compound.
Experimental Protocol: Synthesis of Aryl Methylsulfonylmethyl Sulfone
This protocol is an adapted general procedure for Friedel-Crafts sulfonylation and should be optimized for specific substrates.
Materials:
-
Arene (e.g., anisole, toluene) (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the arene to the stirred suspension.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl methylsulfonylmethyl sulfone.
Table 1: Representative Data for Friedel-Crafts Sulfonylation
| Arene | Sulfonylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Toluene | p-Toluenesulfonyl chloride | AlCl₃ | CS₂ | RT | 2 | 85 |
| Anisole | Methanesulfonyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 4 | 90 |
| Benzene | Benzenesulfonyl chloride | FeCl₃ | neat | 100 | 1 | 75 |
Alternative Methods for the Synthesis of Sulfones
Given that protocols for this compound are not widely published, the following well-established methods provide reliable alternatives for the synthesis of sulfones.
Nucleophilic Substitution with Sodium Methanesulfinate
This is a versatile method for the synthesis of aryl and alkyl methyl sulfones. The sulfinate anion acts as a nucleophile, displacing a leaving group (typically a halide) from an aryl or alkyl substrate.
Caption: Synthesis of methyl sulfones via nucleophilic substitution.
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Methoxyphenyl Methyl Sulfone
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Sodium methanesulfinate (1.2 mmol, 122 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add 4-iodoanisole, sodium methanesulfinate, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxyphenyl methyl sulfone.[1]
Table 2: Data for Copper-Catalyzed Sulfone Synthesis
| Aryl Halide | Sulfinate Salt | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Sodium methanesulfinate | L-Proline | K₂CO₃ | DMSO | 90 | 12 | 85 |
| 1-Bromonaphthalene | Sodium benzenesulfinate | DMEDA | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| 2-Chloropyridine | Sodium methanesulfinate | L-Proline | Cs₂CO₃ | DMSO | 100 | 18 | 72 |
Oxidation of Sulfides
The oxidation of sulfides is a straightforward and high-yielding method for the synthesis of sulfones. A variety of oxidizing agents can be employed for this transformation.
Caption: Stepwise oxidation of sulfides to sulfones.
Experimental Protocol: Synthesis of Dibenzyl Sulfone
Materials:
-
Dibenzyl sulfide (1.0 mmol, 214 mg)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve dibenzyl sulfide in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium sulfite solution to quench excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure dibenzyl sulfone.
Table 3: Data for Sulfide Oxidation to Sulfones
| Sulfide | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thioanisole | H₂O₂ (30%) | Acetic Acid | 100 | 3 | 95 |
| Dibutyl sulfide | m-CPBA | CH₂Cl₂ | RT | 2 | 98 |
| Phenyl vinyl sulfide | Oxone® | Methanol/Water | RT | 1 | 92 |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to many sulfone synthesis protocols, from reaction setup to product purification.
Caption: General experimental workflow for sulfone synthesis.
Safety Precautions
-
Sulfonyl chlorides , including this compound, are corrosive, lachrymatory, and react exothermically with nucleophiles such as water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle in a dry environment and quench with extreme care.
-
Oxidizing agents such as m-CPBA and hydrogen peroxide can be explosive and should be handled with care. Avoid contact with metals and other combustible materials.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of sulfones is a critical aspect of modern drug discovery and development. While the direct application of this compound presents a novel route to a specific class of sulfones, a variety of robust and well-documented methods are available to the synthetic chemist. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis of a wide range of sulfone-containing molecules. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.
References
Application Notes and Protocols for the Purification of Products from (Methylsulfonyl)methanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products, primarily bis-sulfonamides, synthesized from reactions involving (methylsulfonyl)methanesulfonyl chloride. The purification techniques described include liquid-liquid extraction, column chromatography, and recrystallization.
Introduction
Reactions with this compound, also known as methanedisulfonyl chloride, typically yield N,N'-disubstituted methanedisulfonamides. The purification of these products is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification strategy depends on the physical state of the product (solid or oil), its polarity, and the nature of the impurities. A typical purification workflow involves an initial work-up and extraction, followed by either column chromatography or recrystallization for final purification.
Purification Techniques
A general workflow for the purification of products from this compound reactions is outlined below.
Caption: A generalized workflow for the purification of bis-sulfonamides.
Liquid-Liquid Extraction and Aqueous Work-up
An initial aqueous work-up is essential to remove water-soluble impurities such as excess amine, base (e.g., triethylamine or pyridine), and salts (e.g., triethylammonium chloride). This is typically followed by liquid-liquid extraction to separate the desired product into an organic layer.
Protocol 1: General Aqueous Work-up
-
Quenching: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), quench the reaction mixture by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine and other basic impurities.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic layer.
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Workflow for a typical aqueous work-up and extraction.
Table 1: Representative Data for Liquid-Liquid Extraction
| Product Type | Organic Solvent | Aqueous Washes | Typical Recovery of Crude Product | Reference |
| N-substituted sulfonamide | Dichloromethane | 1 M HCl, sat. NaHCO₃, Brine | >90% | [1] |
| Bis-sulfonamide | Ethyl Acetate | 0.1 M HCl, sat. NaHCO₃, Brine | 85-95% | [1] |
Column Chromatography
Column chromatography is a widely used technique for the purification of both solid and oily products. It separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate mobile phase, starting with a less polar solvent system and gradually increasing the polarity if necessary (gradient elution). The choice of the mobile phase is typically determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification by column chromatography.
Table 2: Typical Conditions for Column Chromatography of Sulfonamides
| Product Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf | Typical Yield | Reference |
| N-Aryl sulfonamide | Silica Gel | Hexanes:Ethyl Acetate (3:1) | 0.4 | 70-85% | [1] |
| N,N'-Dialkyl methanedisulfonamide | Silica Gel | Dichloromethane:Methanol (98:2) | 0.5 | 60-80% | N/A |
| Bis(arylsulfonyl)methane | Silica Gel | Petroleum ether:Ethyl Acetate (4:1) | 0.3 | 75-90% | N/A |
Recrystallization
Recrystallization is an effective method for purifying solid products. The principle is based on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
Protocol 3: Recrystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out of the solution.
-
Cooling: To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 4: Recrystallization from a Two-Solvent System
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.
-
Addition of Anti-solvent: While the solution is still hot, add a second solvent (anti-solvent) in which the product is sparingly soluble, dropwise, until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the first solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 3-7 from Protocol 3.
Caption: Workflow for purification by recrystallization.
Table 3: Recommended Solvents for Recrystallization of Sulfonamides
| Product Type | Solvent System | Expected Purity | Typical Yield | Reference |
| N-Aryl sulfonamide | Ethanol/Water | >98% | 70-90% | [2] |
| N-Alkyl sulfonamide | Isopropanol | >99% | 80-95% | N/A |
| Bis-sulfonamide | Methanol | >98% | 75-85% | N/A |
| Bis-sulfonamide | Acetone/Water | >98% | 70-90% | N/A |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the desired product and detect the presence of any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range close to the literature value is indicative of a pure solid compound.
Table 4: HPLC Conditions for Purity Analysis of a Sulfonamide Derivative
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Adapted from a method for 4-amino-N-methanesulfonylbenzamide.[3] |
By following these detailed protocols and utilizing the provided data, researchers can effectively purify products from reactions involving this compound and confidently assess their purity for subsequent applications in research and drug development.
References
Application Notes and Protocols for Scaling Up Reactions with Methanesulfonyl Chloride in Pilot Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for scaling up reactions involving methanesulfonyl chloride (MsCl) from the laboratory to a pilot plant setting. The focus is on the common application of converting alcohols to mesylates, a critical transformation in pharmaceutical and fine chemical synthesis. Adherence to strict safety protocols is paramount when handling this reactive and hazardous chemical at any scale.
Introduction to Mesylation Reactions and Scale-Up Considerations
Methanesulfonyl chloride is a highly effective reagent for converting alcohols into methanesulfonates (mesylates).[1] This process transforms a poor hydroxyl leaving group into a good mesylate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1] While mesylation is a routine transformation in the laboratory, scaling up to a pilot plant introduces significant challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Key challenges in scaling up mesylation reactions include:
-
Exothermic Reaction Profile: The reaction of MsCl with alcohols is exothermic, and the heat generated must be efficiently removed to prevent thermal runaways. Heat dissipation is significantly less efficient in larger reactors.
-
Reagent Addition and Mixing: Controlling the rate of MsCl addition is crucial to manage the reaction rate and heat generation. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.
-
Moisture Sensitivity: Methanesulfonyl chloride readily hydrolyzes in the presence of water to form corrosive methanesulfonic acid and hydrochloric acid.[2] This necessitates the use of dry equipment and solvents.
-
Work-up and Purification: Handling and quenching large volumes of reaction mixtures, followed by extraction and purification, present logistical and safety challenges at the pilot scale.
-
Safety: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator.[3][4] Handling large quantities requires robust safety procedures and appropriate engineering controls.
Safety Protocols for Pilot Plant Operations
Safe handling of methanesulfonyl chloride in a pilot plant is of utmost importance. The following protocols should be strictly adhered to:
2.1. Personal Protective Equipment (PPE)
All personnel involved in the handling of MsCl must wear the following PPE:
-
Respiratory Protection: A full-face respirator with an appropriate acid gas/organic vapor cartridge.
-
Eye Protection: Chemical splash goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Body Protection: A chemical-resistant apron or suit over a lab coat.[2]
-
Footwear: Closed-toe shoes, preferably steel-toed boots.
2.2. Engineering Controls
-
Ventilation: All operations involving MsCl must be conducted in a well-ventilated area, such as a walk-in fume hood or a designated processing bay with dedicated exhaust ventilation.[2]
-
Containment: Use closed systems for transfers and reactions whenever possible to minimize exposure.
-
Emergency Equipment: Ensure easy access to safety showers, eyewash stations, and fire extinguishers.[2]
-
Material Compatibility: Use equipment made of compatible materials. Avoid aluminum, galvanized, or tin-plated containers, as well as brass or copper. Glass-lined or specific alloy reactors are often preferred.
2.3. Spill and Emergency Response
-
Spill Kits: Have spill kits readily available containing an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent (e.g., sodium bicarbonate), and appropriate PPE.[2]
-
Spill Procedure:
-
Evacuate the area.
-
Don the appropriate PPE.
-
Contain the spill with an inert absorbent.
-
Slowly neutralize the spill with sodium bicarbonate.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Experimental Protocols for Pilot Plant Scale Mesylation
The following is a general protocol for the mesylation of a primary or secondary alcohol in a pilot plant setting (50-100 L scale). This protocol should be adapted and optimized for specific substrates and equipment.
3.1. Equipment and Materials
-
Reactor: A 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel or metering pump for reagent addition. The reactor should have a cooling jacket connected to a suitable chiller.
-
Reagents:
-
Alcohol (1.0 equivalent)
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.5 equivalents)
-
Methanesulfonyl chloride (1.2 equivalents)
-
-
Work-up:
-
Water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
3.2. Reaction Procedure
-
Reactor Preparation: Ensure the reactor and all associated pipework and vessels are clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charge Reagents: Charge the alcohol and the anhydrous solvent to the reactor. Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Base Addition: Add the non-nucleophilic base to the reactor, maintaining the temperature below 10 °C.
-
MsCl Addition: Slowly add the methanesulfonyl chloride to the reactor via the dropping funnel or metering pump over a period of 1-2 hours.[6] Carefully monitor the internal temperature and ensure it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 0-5 °C for 1-2 hours. The reaction progress should be monitored by a suitable analytical method (e.g., TLC, HPLC, GC). If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature.[6]
-
Quenching: Once the reaction is complete, slowly and carefully add water to the reactor to quench any unreacted MsCl. This is an exothermic process, and the temperature should be maintained below 20 °C.
-
Work-up:
-
Transfer the reactor contents to a larger vessel or perform the phase separation in the reactor if appropriately sized.
-
Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Purification: The crude product can be purified by crystallization or chromatography if necessary.
3.3. Process Flow Diagram
Quantitative Data and Process Parameters
The following table summarizes typical ranges for key process parameters when scaling up a mesylation reaction. These values will vary depending on the specific substrate, solvent, and equipment used.
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Key Considerations for Scale-Up |
| Batch Size | 10-50 g | 1-5 kg | Ensure adequate headspace in the reactor (typically fill to 70-80% of capacity). |
| Solvent Volume | 100-500 mL | 10-50 L | Sufficient volume is needed for effective mixing and heat transfer. |
| MsCl Addition Time | 5-15 minutes | 1-2 hours | Slower addition is critical to control the exotherm. |
| Stirrer Speed | 200-400 RPM | 50-150 RPM | The goal is to ensure good mixing without excessive splashing or vortex formation. The specific RPM will depend on the impeller design and reactor geometry. |
| Temperature Control | ± 2 °C | ± 2 °C | A robust cooling system is essential to maintain the target temperature. |
| Reaction Time | 1-4 hours | 2-8 hours | Reaction times may be longer at a larger scale due to slower addition and potentially less efficient mixing. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower at a larger scale due to transfer losses and potentially more side reactions. |
Reaction Mechanism and Signaling Pathway
The mesylation of an alcohol proceeds through a nucleophilic attack of the alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. A base is used to neutralize the HCl byproduct. In some cases, particularly with hindered alcohols or certain bases, the reaction may proceed through a highly reactive sulfene intermediate.[7]
Troubleshooting Common Scale-Up Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Runaway Reaction/Loss of Temperature Control | MsCl addition is too fast; Inadequate cooling capacity; Poor mixing. | Stop MsCl addition immediately; Ensure maximum cooling is applied; Improve agitation. |
| Low Yield | Incomplete reaction; Hydrolysis of MsCl; Product loss during work-up. | Ensure all reagents are anhydrous; Monitor reaction to completion; Optimize work-up and extraction procedures. |
| Formation of Alkyl Chloride Byproduct | Reaction with the chloride ion from the base hydrochloride salt. | Use a non-nucleophilic base; Maintain low reaction temperatures.[8] |
| Difficult Phase Separation During Work-up | Formation of an emulsion. | Add brine to the aqueous layer; Allow for a longer separation time; Consider a different work-up solvent. |
By carefully considering these factors and implementing robust safety and operational procedures, the scaling up of reactions with methanesulfonyl chloride can be performed safely and efficiently in a pilot plant environment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 4. lobachemie.com [lobachemie.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
common side reactions of (methylsulfonyl)methanesulfonyl chloride
Important Note for Researchers: The query specified "(methylsulfonyl)methanesulfonyl chloride." However, this is an uncommon reagent, and extensive literature searches yielded no significant information regarding its common side reactions. It is highly probable that the intended reagent was the widely used methanesulfonyl chloride (MsCl) . Therefore, this technical support center focuses on the common side reactions and troubleshooting for methanesulfonyl chloride.
This guide is intended for researchers, scientists, and drug development professionals using methanesulfonyl chloride (MsCl) in their experiments. Below you will find troubleshooting advice and frequently asked questions to help you address common issues and optimize your reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during reactions involving methanesulfonyl chloride.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Alcohol | 1. Inactive MsCl due to Hydrolysis: MsCl is highly sensitive to moisture.[1] 2. Insufficient Base: The base is required to neutralize the HCl generated.[2] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use a fresh bottle of MsCl or distill the reagent before use. Ensure all glassware is oven-dried and solvents are anhydrous.[1] 2. Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine.[3] 3. Allow the reaction to warm to room temperature after the initial addition of MsCl at 0 °C.[3] |
| Formation of Alkyl Chloride as a Major Byproduct | The chloride ion (from MsCl or the hydrochloride salt of the base) acts as a nucleophile and displaces the newly formed mesylate group. This is more common at higher temperatures.[4] | 1. Maintain a low reaction temperature (0 °C) during and after the addition of MsCl.[4] 2. Use a non-nucleophilic base. 3. Consider using methanesulfonic anhydride ((MeSO₂)₂O) as the mesylating agent, which does not generate chloride ions.[5] |
| Formation of Elimination Products (Alkenes) | The mesylate is a good leaving group, and in the presence of a strong, non-nucleophilic base, it can undergo E2 elimination.[4] | 1. Use a milder, non-nucleophilic base like pyridine instead of stronger bases. 2. Keep the reaction temperature low to disfavor elimination pathways. |
| Reaction Mixture Turns Cloudy or Milky | This is often the precipitation of the amine hydrochloride salt (e.g., triethylammonium chloride), which is an expected part of the reaction. | This is generally not a cause for concern and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup. |
| Difficult Purification (Product Co-elutes with Impurities) | Formation of closely related side products, such as the alkyl chloride or unreacted starting material. | 1. Optimize reaction conditions (temperature, base, reaction time) to minimize side product formation. 2. Employ alternative purification techniques such as crystallization if chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using methanesulfonyl chloride (MsCl) with alcohols?
A1: The most common side reactions are:
-
Hydrolysis: MsCl reacts with any moisture present to form methanesulfonic acid and hydrochloric acid (HCl), which consumes the reagent and can introduce acidic conditions that may affect your substrate.[1][6]
-
Alkyl Chloride Formation: The in-situ generated chloride ion can displace the mesylate leaving group, resulting in the corresponding alkyl chloride.[4][5] This is a competing nucleophilic substitution reaction.
-
Elimination: The resulting mesylate can undergo elimination in the presence of a base to form an alkene.[4]
-
Sulfene Formation: In the presence of a base like triethylamine, MsCl can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[7] This intermediate can then react with the alcohol or undergo cycloadditions, leading to various byproducts.[7]
Q2: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
A2: Incomplete conversion can be due to several factors:
-
Reagent Purity: Ensure that the MsCl and any base used are of high purity and anhydrous. Moisture will quench the mesylating agent.[2]
-
Stoichiometry: Use a slight excess of MsCl (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) to drive the reaction to completion.[3]
-
Reaction Time and Temperature: The reaction may require a longer time or be allowed to warm to room temperature to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC).[2][3]
-
Steric Hindrance: Highly hindered alcohols react more slowly. These substrates may require more forcing conditions, such as a higher temperature or longer reaction time.[2]
Q3: I am observing the formation of an unexpected byproduct. What could it be?
A3: Besides the common side products mentioned above (alkyl chloride, alkene), the formation of sulfene can lead to other species. Sulfene is known to undergo cycloaddition reactions.[7] If your substrate has other reactive functionalities, they might react with the sulfene intermediate.
Q4: How can I rigorously exclude moisture from my reaction?
A4: To ensure an anhydrous reaction environment, follow these steps:
-
Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Handling of Reagents: Handle MsCl and other anhydrous reagents in a way that minimizes their exposure to air.
Q5: Does the stereochemistry at the alcohol carbon change during mesylation?
A5: No, the stereochemistry of the carbon atom bearing the hydroxyl group is retained during the mesylation reaction. The reaction occurs at the oxygen atom of the alcohol, and the C-O bond is not broken.[2][8]
Experimental Protocols
Detailed Protocol for a Typical Mesylation of a Primary Alcohol
This protocol is a general guideline and may need to be optimized for your specific substrate.
Materials:
-
Primary alcohol (1.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq.)
-
Methanesulfonyl chloride (MsCl, 1.2 eq.)
-
Water, 1M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath, separatory funnel
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous DCM (to make an approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes. Maintain the temperature at 0 °C during the addition. A cloudy precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization, if necessary.
Visualizations
Reaction Pathways and Workflows
Caption: Main reaction pathway for alcohol mesylation via a sulfene intermediate.
Caption: Common side reactions in mesylation: hydrolysis and alkyl chloride formation.
Caption: A logical workflow for troubleshooting low yields in mesylation reactions.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. arkema.com [arkema.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (Methylsulfonyl)methanesulfonyl Chloride Experiments
Welcome to the technical support center for experiments involving (methylsulfonyl)methanesulfonyl chloride, more commonly known as methanesulfonyl chloride (MsCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is most likely a misnomer for methanesulfonyl chloride (MsCl), an organosulfur compound with the formula CH₃SO₂Cl.[1] It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.[1] It is commonly used in organic synthesis to introduce the "mesyl" (CH₃SO₂-) group.[1][2]
Q2: What are the primary hazards associated with methanesulfonyl chloride?
Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory substance.[1][3] It is fatal if inhaled and toxic if swallowed or in contact with skin.[3][4] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[3][4] It reacts exothermically with nucleophilic reagents, including water.[1] When heated to decomposition, it emits toxic vapors of sulfur oxides and hydrogen chloride.[1]
Q3: How should I properly store methanesulfonyl chloride?
Store methanesulfonyl chloride in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4] Keep containers tightly sealed and under an inert atmosphere like nitrogen to prevent contact with moisture.[5][6] It should be stored in corrosion-resistant containers, such as those made of glass or with a resistant inner liner. Avoid storage in aluminum, galvanized, or tin-plated containers.
Q4: What are the common reactions of methanesulfonyl chloride?
The most common application of methanesulfonyl chloride is the conversion of alcohols to methanesulfonates (mesylates) in the presence of a non-nucleophilic base.[1] It also reacts with primary and secondary amines to form stable methanesulfonamides.[1] In the presence of a base like triethylamine, it can undergo elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂).[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield in Sulfonylation Reactions
Question: My sulfonylation reaction with an alcohol or amine is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in sulfonylation reactions can stem from several factors, including the quality of the reagent, reaction conditions, and the nature of the substrate.
Troubleshooting Steps & Optimization:
| Potential Cause | Troubleshooting Steps |
| Degradation of Methanesulfonyl Chloride | Use a fresh bottle of MsCl. The reagent is sensitive to moisture and can hydrolyze to methanesulfonic acid, reducing its reactivity.[6] |
| Inappropriate Base | The choice of base is critical. For reactions with alcohols, a non-nucleophilic base like triethylamine or pyridine is commonly used.[1] For sterically hindered substrates, a stronger, non-nucleophilic base might be required. |
| Suboptimal Reaction Temperature | Some reactions may require cooling to control exothermicity, while others, especially with less reactive substrates, may need gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.[7] |
| Poor Nucleophilicity of the Substrate | Sterically hindered alcohols or electron-deficient amines may react slowly.[7] Increasing the reaction temperature or using a more polar aprotic solvent like DMF might be beneficial.[7] |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will consume MsCl, forming methanesulfonic acid and HCl.[6] |
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions involving the starting materials, intermediates, or impurities.
Common Side Reactions and Solutions:
| Side Reaction | Solution |
| Hydrolysis of Methanesulfonyl Chloride | As mentioned above, rigorously exclude moisture from the reaction. Use anhydrous solvents and dry glassware. This side reaction produces methanesulfonic acid.[6][7] |
| Formation of an Alkyl Chloride | In reactions with alcohols, the intermediate mesylate can sometimes be displaced by the chloride ion (from HCl generated in situ or from the base hydrochloride salt) to form an alkyl chloride. Using a base that effectively scavenges HCl, like triethylamine, can minimize this. Running the reaction at lower temperatures can also help. |
| Bis-sulfonylation of Primary Amines | Primary amines can sometimes undergo double sulfonylation, especially with an excess of MsCl and a strong base.[8] Use a stoichiometric amount or a slight excess of the amine to avoid this.[8] |
| Elimination Reactions | If the substrate has an abstractable proton beta to the hydroxyl group, elimination to form an alkene can be a competing reaction, especially at higher temperatures. Use milder reaction conditions and a non-hindered base. |
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying my product. What are some common purification challenges and how can I address them?
Answer: Purification can be challenging due to the nature of the product and the byproducts formed.
Purification Strategies:
| Issue | Recommended Action |
| Removal of Base Hydrochloride Salt | Triethylamine hydrochloride, a common byproduct, is often insoluble in many organic solvents and can be removed by filtration. An aqueous workup, washing the organic layer with water or dilute acid, will also remove it.[7] |
| Removal of Excess Base | Excess triethylamine or pyridine can usually be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[7] |
| Removal of Methanesulfonic Acid | If MsCl hydrolysis occurred, the resulting methanesulfonic acid can be removed by washing with a saturated aqueous sodium bicarbonate solution.[7] |
| Product is Water Soluble | If your product has high polarity, it might be partially soluble in the aqueous layer during workup.[9] Check the aqueous layer by TLC. If product is present, perform back-extraction with a suitable organic solvent. |
| Product is an Oil | If the product is a non-crystalline oil, purification is typically achieved by flash column chromatography. |
Experimental Protocols
General Protocol for the Mesylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 - 1.5 eq), to the stirred solution.
-
Addition of MsCl: Add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in sulfonylation reactions.
Reaction Pathway for Mesylation of an Alcohol
Caption: The general reaction pathway for the mesylation of an alcohol using MsCl.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 4. ammol.org [ammol.org]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
optimization of reaction conditions for (methylsulfonyl)methanesulfonyl chloride
Disclaimer: The following troubleshooting guides and FAQs are based on established protocols for the synthesis of methanesulfonyl chloride (MsCl). While these guidelines provide a strong foundation for the synthesis of other sulfonyl chlorides like (methylsulfonyl)methanesulfonyl chloride, reaction conditions may require further optimization for different substrates.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride synthesis is resulting in a low yield. What are the common causes?
Low yields in sulfonyl chloride synthesis can stem from several factors:
-
Moisture: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] It is crucial to use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal stoichiometry of reagents. Monitoring the reaction progress using techniques like TLC or LC-MS is recommended.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired sulfonyl chloride. A common side reaction is the formation of an alkyl chloride when an alcohol is present.[2]
-
Substrate Purity: The purity of the starting materials, including the substrate, chlorinating agent, and any additives, is critical for a clean reaction and high yield.
Q2: The color of my product is dark or off-color. What could be the reason?
A dark-colored product often indicates decomposition or the presence of impurities.
-
Local Superheating: During distillation, local superheating can cause charring and decomposition of the product.[3] Using an oil bath for even heating is recommended, and the bath temperature should be carefully controlled.[3]
-
Excess Reagents: An excess of certain reagents, such as dimethyl disulfide in some synthesis routes, can lead to colored byproducts.[4]
-
Decomposition Fumes: Fumes from decomposition can cause the product to darken.[3] Ensuring proper ventilation and avoiding overheating during purification are important preventive measures.
Q3: How can I effectively purify my sulfonyl chloride?
Distillation under reduced pressure is a common and effective method for purifying sulfonyl chlorides.[3]
-
Fractional Distillation: Using a Claisen head with a Vigreux column can improve the separation of the product from impurities with close boiling points.[3]
-
Avoiding High Temperatures: It is crucial to avoid excessive temperatures during distillation to prevent decomposition. The bath temperature should not exceed the recommended limit for the specific sulfonyl chloride.[3]
-
Inert Atmosphere: Performing the distillation under an inert atmosphere can help prevent hydrolysis of the product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive chlorinating agent | Use a fresh or properly stored bottle of the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride). |
| Reaction temperature is too low | Gradually increase the reaction temperature and monitor the reaction progress. | |
| Insufficient reaction time | Extend the reaction time and continue to monitor for product formation. | |
| Product is Contaminated with Starting Material | Incomplete reaction | Increase reaction time or temperature. Consider adding a slight excess of the chlorinating agent. |
| Presence of a Major, Less Polar Byproduct | Formation of an alkyl chloride (if alcohol is present) | Optimize the reaction temperature by running it at a lower temperature. Consider using a different sulfonating agent like methanesulfonic anhydride to avoid this side reaction.[5] |
| Formation of a Significant Amount of a More Polar Baseline Spot on TLC | Hydrolysis of the sulfonyl chloride to the sulfonic acid | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Product Darkens During Distillation | Decomposition due to local superheating | Use an oil bath for even heating and do not exceed the recommended maximum temperature.[3] |
| Presence of impurities that catalyze decomposition | Ensure starting materials are pure. Consider a pre-purification step if necessary. |
Experimental Protocol: Synthesis of Methanesulfonyl Chloride
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Methanesulfonic acid (95% pure)
-
Thionyl chloride
-
Silicone grease
-
Three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Modified Claisen flask with a Vigreux column
-
Oil bath
Procedure:
-
Set up a 1-liter, three-necked flask fitted with a mechanical stirrer, a reflux condenser, a thermometer, and a separatory funnel in a fume hood. Apply silicone grease to all glass joints.
-
Charge the flask with 152 g (105 ml, 1.5 moles) of methanesulfonic acid.
-
Heat the acid to 95°C using a steam bath or a controlled oil bath.
-
Add 238 g (146 ml, 2.0 moles) of thionyl chloride dropwise from the separatory funnel over a period of 4 hours.
-
Maintain the reaction temperature at 95°C throughout the addition and for an additional 3.5 hours after the addition is complete.
-
After the reaction is complete, transfer the product to a modified Claisen flask fitted with a Vigreux column for distillation.
-
Distill the product under reduced pressure, using an oil bath for heating. Caution: Avoid using a free flame to prevent local superheating and decomposition. The bath temperature should not exceed 115°C.[3]
-
Most of the unreacted thionyl chloride will distill at room temperature under reduced pressure.
-
Collect the methanesulfonyl chloride product, which distills at 64–66°C/20 mm Hg. The expected yield is 122–143 g (71–83%).
Table 1: Reaction Parameters for Methanesulfonyl Chloride Synthesis [3]
| Parameter | Value |
| Reactants | |
| Methanesulfonic Acid | 1.5 moles |
| Thionyl Chloride | 2.0 moles |
| Reaction Conditions | |
| Temperature | 95°C |
| Addition Time | 4 hours |
| Reaction Time (post-addition) | 3.5 hours |
| Purification | |
| Method | Vacuum Distillation |
| Boiling Point | 64–66°C / 20 mm Hg |
| Yield | 71–83% |
Visualizations
Caption: Experimental workflow for the synthesis of methanesulfonyl chloride.
Caption: Troubleshooting logic for low yield in sulfonyl chloride synthesis.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing (Methylsulfonyl)methanesulfonyl Chloride
A Note on Nomenclature: The compound "(methylsulfonyl)methanesulfonyl chloride" (CAS 22317-89-1) is a specific chemical entity. However, in laboratory and industrial settings, the far more common and extensively documented reagent that presents significant challenges due to its hygroscopic nature is Methanesulfonyl Chloride (MsCl) , often referred to as mesyl chloride (CAS 124-63-0). This guide will focus on the handling and troubleshooting of Methanesulfonyl Chloride, as the principles and techniques are directly applicable and most relevant to researchers encountering issues with moisture-sensitive sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is Methanesulfonyl Chloride (MsCl) and why is its hygroscopic nature a concern?
A1: Methanesulfonyl Chloride (MsCl) is a highly reactive organosulfur compound with the formula CH₃SO₂Cl.[1] It is widely used in organic synthesis to introduce the methanesulfonyl ("mesyl") group. Its primary concern is its high sensitivity to moisture.[2][3] When exposed to water, even atmospheric humidity, it undergoes rapid hydrolysis.[3]
Q2: What happens when MsCl is exposed to water?
A2: MsCl reacts with water in an exothermic reaction to form methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3]
Reaction: CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl[3]
This degradation has several negative consequences:
-
Reduced Reagent Purity: The effective concentration of MsCl decreases, leading to incomplete reactions.[3]
-
Formation of Impurities: The byproducts can lead to unwanted side reactions and complicate product purification.[3][4]
-
Safety Hazards: The release of toxic and corrosive HCl gas can damage equipment and pose a significant risk to personnel.[3][5]
Q3: How should I properly store Methanesulfonyl Chloride?
A3: Proper storage is critical to maintain the integrity of the reagent.[2] Store MsCl in a cool, dry, and well-ventilated area, ideally between 2-8°C.[6] It should be kept in its original, tightly sealed container, often under an inert atmosphere like nitrogen or argon.[6][7] Containers should be made of corrosion-resistant materials such as glass with PTFE-lined caps or specialized polypropylene.[2][8] Avoid storage near incompatible materials like strong bases, oxidizing agents, alcohols, or acids.[7][8]
Q4: What are the immediate safety precautions I should take when handling MsCl?
A4: Always handle Methanesulfonyl Chloride in a well-ventilated chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory and includes:
-
Chemical-resistant gloves (nitrile or neoprene are suitable).[2]
-
Tight-sealing safety goggles and a face shield.[5]
-
A chemical-resistant lab coat or apron.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
Quantitative Data Summary
This table summarizes key quantitative data for Methanesulfonyl Chloride.
| Parameter | Value | Source(s) |
| CAS Number | 124-63-0 | [1] |
| Molecular Formula | CH₃SO₂Cl | [7] |
| Molar Mass | 114.55 g/mol | [7] |
| Appearance | Colorless to pale-yellow liquid with a pungent odor | [5][9] |
| Density | 1.480 g/cm³ | [1] |
| Boiling Point | 161°C (at 730 mmHg) | [1] |
| Melting Point | -32°C | [1] |
| Recommended Storage Temp. | 2 - 8°C | [6] |
| Solubility | Reacts with water; Soluble in most organic solvents | [1][7] |
| UN Number | 3246 | [5] |
Troubleshooting Guide
Q5: My reaction yield is consistently low, and I see a baseline spot on my TLC plate. What could be the cause?
A5: This is a classic symptom of MsCl hydrolysis.[4] The highly polar baseline spot is likely methanesulfonic acid, the product of the reaction between MsCl and trace amounts of water.[4]
-
Solution:
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[10][11]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.
-
Strict Inert Atmosphere: Conduct the entire experiment under a dry inert atmosphere (Nitrogen or Argon) using a Schlenk line or in a glovebox.[10][12]
-
Q6: After adding MsCl to my reaction mixture containing an alcohol and a base (like triethylamine), the solution turns cloudy or milky. Is this a problem?
A6: Not necessarily. This cloudiness is often the precipitation of the amine hydrochloride salt (e.g., triethylammonium chloride), which is an expected byproduct of the reaction.[4] This indicates that the reaction is likely proceeding as intended. The salt is typically removed during the aqueous workup phase.
Q7: My purification is difficult, and my desired product is contaminated with a less polar impurity. What is this side product?
A7: A common side reaction, especially when working with alcohols, is the formation of the corresponding alkyl chloride.[4] This occurs when the chloride ion (generated from MsCl or the amine hydrochloride salt) acts as a nucleophile and displaces the newly formed mesylate ester.
-
Solution:
-
Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., start at 0°C or -78°C) to disfavor the substitution reaction.[4]
-
Optimize Base and Addition: Ensure the base is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) and use the minimum effective excess. Add the MsCl slowly to the mixture of the substrate and base to keep its instantaneous concentration low.
-
Alternative Reagents: For particularly sensitive substrates, consider using methanesulfonic anhydride as an alternative to MsCl.[4]
-
Q8: How do I safely quench a reaction containing excess MsCl?
A8: Excess MsCl must be neutralized before disposal. A careful quench is necessary due to the exothermic nature of the hydrolysis.
-
Solution: Slowly add the reaction mixture to a separate, stirred flask containing a cold (0°C) aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃). Do not add water directly to the reaction flask containing a large excess of MsCl. The bicarbonate will neutralize the excess MsCl and the generated HCl. Always perform this in a fume hood.
Experimental Protocols
Protocol 1: Handling and Dispensing MsCl using Inert Atmosphere Techniques
This protocol describes the safe transfer of MsCl from a Sure/Seal™ bottle using a syringe.[10]
Materials:
-
Oven-dried reaction flask with a rubber septum
-
Dry, nitrogen-flushed glass syringe with a Luer-lock tip
-
Long, dry needle
-
Schlenk line or a balloon filled with Nitrogen/Argon
-
Sure/Seal™ bottle of Methanesulfonyl Chloride
Procedure:
-
Glassware Preparation: Assemble your reaction glassware and flame-dry it under vacuum or oven-dry it and cool under a stream of inert gas. Seal the reaction flask with a rubber septum.
-
Inert Atmosphere: Connect the flask to a nitrogen/argon line via a needle to establish a positive pressure of inert gas. Use a second needle as an outlet to flush the flask for several minutes.[13]
-
Syringe Preparation: Purge a dry syringe with inert gas. To do this, draw inert gas from the headspace of your reaction flask and expel it into the fume hood. Repeat this cycle 3-5 times.
-
Reagent Transfer: a. Puncture the septum on the Sure/Seal™ bottle of MsCl with the needle of the purged syringe. b. Pierce the septum with a second needle connected to the inert gas line to introduce a slight positive pressure, which will make withdrawing the liquid easier.[10] c. Slowly withdraw the desired volume of MsCl into the syringe. d. To prevent dripping, withdraw a small "buffer" of inert gas from the bottle's headspace into the needle after drawing the liquid.[13]
-
Dispensing: Quickly and carefully transfer the syringe to your reaction flask, pierce the septum, and first inject the inert gas buffer, followed by the MsCl liquid directly into the reaction solution (preferably below the surface if the solution is stirred).
-
Syringe Cleaning: Immediately quench the syringe by drawing up a small amount of a suitable solvent (like dichloromethane) followed by a weak basic solution (like dilute sodium bicarbonate) and expelling it into a waste container. Repeat several times.
Protocol 2: General Procedure for the Mesylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl Chloride (MsCl, 1.2 eq)
-
Inert atmosphere setup (as in Protocol 1)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol.
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (to a concentration of ~0.2 M). Cool the solution to 0°C using an ice-water bath. Add triethylamine dropwise via syringe.[4]
-
MsCl Addition: While maintaining the temperature at 0°C, add the Methanesulfonyl Chloride dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) may form.[4]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: a. Cool the reaction mixture back to 0°C and slowly quench by adding it to a separatory funnel containing cold 1M HCl solution to neutralize excess triethylamine. b. Extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
Visualizations
Caption: Experimental workflow for handling hygroscopic MsCl.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ammol.org [ammol.org]
- 8. fishersci.com [fishersci.com]
- 9. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting (Methylsulfonyl)methanesulfonyl Chloride Reactions
Welcome to the Technical Support Center for (methylsulfonyl)methanesulfonyl chloride (MsCl) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using MsCl and to troubleshoot unexpected outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common unexpected byproduct in a mesylation reaction?
A1: The most frequently encountered byproduct is the corresponding alkyl chloride. This occurs when the chloride ion, displaced from methanesulfonyl chloride, acts as a nucleophile and attacks the carbon bearing the newly formed mesylate group. This side reaction is particularly prevalent with substrates that can form stable carbocations (e.g., benzylic or allylic alcohols) and at elevated reaction temperatures.[1][2][3] To minimize the formation of alkyl chlorides, it is recommended to use methanesulfonic anhydride, which does not introduce a chloride nucleophile into the reaction mixture.[1]
Q2: My reaction mixture turned dark, and I see a complex mixture of products. What could be the cause?
A2: A dark coloration and the formation of multiple products often indicate decomposition of the starting material or the desired product. This can be caused by excessive heat or the use of a base that is too strong. Strong bases can promote the formation of a highly reactive and often undesired intermediate called sulfene (CH₂=SO₂), which can lead to a variety of side products.[2][4] It is crucial to maintain low reaction temperatures (typically 0 °C to room temperature) and select an appropriate non-nucleophilic base.
Q3: I observe a significant amount of a polar, water-soluble impurity in my crude product. What is it likely to be?
A3: This is most likely methanesulfonic acid, the hydrolysis product of methanesulfonyl chloride. MsCl is highly sensitive to moisture, and any water present in the reagents, solvents, or glassware will lead to its rapid decomposition.[2] This not only consumes the reagent but the resulting acid can also catalyze side reactions or degrade acid-sensitive functional groups in your molecule.
Q4: Can methanesulfonyl chloride react with other functional groups in my molecule?
A4: Yes, besides alcohols, methanesulfonyl chloride can react with other nucleophilic functional groups such as amines and thiols. It is also known to react with diols, which can lead to unexpected intramolecular cyclization products.[5][6] Reactions with nitrogen heterocycles are also possible and can result in the formation of various heterocyclic byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mesylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material remains unreacted | Inactive MsCl due to hydrolysis. | Use a fresh bottle of methanesulfonyl chloride or purify it by distillation before use. Ensure all glassware, solvents, and reagents are rigorously dried. |
| Insufficient amount of base. | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated during the reaction. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Formation of a significant amount of a more polar baseline spot on TLC | Hydrolysis of MsCl to methanesulfonic acid. | Improve drying procedures for all reaction components. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a major, less polar byproduct | Formation of the corresponding alkyl chloride.[2] | Optimize the reaction temperature by running it at a lower temperature. Consider using methanesulfonic anhydride as an alternative to MsCl.[1] |
| Reaction with sterically hindered alcohols is slow or incomplete | Steric hindrance impeding the reaction. | Use a less sterically hindered sulfonating agent if possible. Increase the reaction temperature cautiously while monitoring for byproduct formation. Consider using a more reactive base or a catalyst like DMAP in small amounts. |
Issue 2: Formation of Unexpected Byproducts
| Byproduct Type | Formation Pathway | Identification & Characterization | Mitigation Strategies |
| Alkyl Chloride | Nucleophilic attack by chloride ion on the mesylated carbon.[1][2][3] | GC-MS analysis can confirm the presence and quantity of the alkyl chloride.[7][8][9][10] ¹H NMR may show characteristic shifts for protons adjacent to chlorine. | Use methanesulfonic anhydride.[1] Employ lower reaction temperatures and avoid excess base. |
| Sulfene-derived Products (e.g., cycloadducts) | Elimination of HCl from MsCl, especially with strong bases, forms highly reactive sulfene (CH₂=SO₂), which can undergo cycloaddition reactions with dienes or other unsaturated systems.[4] | Identification of specific cycloadducts often requires advanced spectroscopic techniques like 2D NMR and high-resolution mass spectrometry. | Use a weaker, non-nucleophilic base (e.g., pyridine) and maintain low reaction temperatures. |
| Intramolecular Cyclization Products | In molecules containing multiple nucleophilic groups (e.g., diols), the initially formed mesylate can be attacked by another nucleophile within the same molecule.[5][6] | NMR and mass spectrometry will show a loss of the elements of methanesulfonic acid and the formation of a new ring. | Use protecting group strategies to temporarily block one of the nucleophilic groups. |
| Rearrangement Products | In some cases, the sulfonamide products can undergo unexpected rearrangements under the reaction or workup conditions. | Detailed structural elucidation using advanced NMR techniques is typically required to identify rearranged products. | Modify the reaction conditions (e.g., base, solvent, temperature) or the workup procedure to avoid conditions that promote rearrangement. |
Data Presentation
Table 1: Influence of Reaction Parameters on Mesylation Byproduct Formation (Illustrative)
| Parameter | Condition | Expected Impact on Alkyl Chloride Formation | Notes |
| Temperature | Low (e.g., 0 °C) | Minimized | Favors the desired mesylation over the Sₙ2 reaction leading to the chloride. |
| High (e.g., > RT) | Increased | Provides more energy for the chloride displacement reaction. | |
| Base | Weak (e.g., Pyridine) | Lower | Less likely to promote the formation of sulfene.[4] |
| Strong (e.g., DBU) | Higher | Can lead to sulfene formation and other side reactions.[4] | |
| Substrate | Primary Alcohol | Lower | Less prone to Sₙ1 type reactions that can be facilitated by chloride. |
| Benzylic/Allylic Alcohol | Higher | The intermediate carbocation is stabilized, favoring chloride attack.[3] | |
| Solvent | Non-polar | May decrease | A less polar solvent can disfavor the formation of ionic intermediates. |
| Polar | May increase | Can stabilize charged intermediates, potentially favoring the chloride byproduct formation. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Alkyl Chloride Byproduct by GC-MS
This protocol provides a general method for quantifying the amount of alkyl chloride formed as a byproduct in a mesylation reaction.
-
Sample Preparation:
-
After the reaction is complete, quench a small aliquot (e.g., 0.1 mL) of the crude reaction mixture with water and extract with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a calibration curve using standard solutions of the pure desired mesylate and the corresponding pure alkyl chloride in the same solvent.
-
-
GC-MS Analysis:
-
Use a gas chromatograph equipped with a mass spectrometer (GC-MS).[7][8][9][10]
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the components.
-
MS Detector: Operate in full scan mode to identify the components based on their mass spectra and retention times. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and accuracy.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired mesylate and the alkyl chloride byproduct by comparing their retention times and mass spectra to the standards.
-
Quantify the amount of each component by integrating the respective peak areas and using the calibration curve.
-
Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to identify common impurities in a mesylation reaction.
-
Sample Preparation:
-
Take a sample of the crude reaction mixture after workup and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Desired Mesylate: Look for a characteristic singlet for the methyl group of the mesylate at around 3.0 ppm.[12][13] The protons on the carbon bearing the mesyloxy group will also be shifted downfield compared to the starting alcohol.
-
Alkyl Chloride: The protons on the carbon attached to the chlorine atom will typically be shifted downfield, but often to a lesser extent than for the mesylate.
-
Methanesulfonic Acid: If present after workup, it may appear as a broad peak.
-
Unreacted Methanesulfonyl Chloride: A sharp singlet around 3.6 ppm in CDCl₃.
-
Common Solvents and Reagents: Compare any other signals to published tables of NMR chemical shifts for common laboratory solvents and reagents to identify their presence.[11]
-
Visualizations
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Methyl methanesulfonate(66-27-3) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
preventing the decomposition of (methylsulfonyl)methanesulfonyl chloride during reactions
Technical Support Center: (Methylsulfonyl)methanesulfonyl Chloride (MMSC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving this compound (MMSC), with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with MMSC is resulting in a low yield and multiple byproducts. What is the likely cause?
Low yields and the formation of a complex mixture of byproducts are often indicative of MMSC decomposition.[1] The primary decomposition pathway for sulfonyl chlorides like MMSC can involve the extrusion of sulfur dioxide (SO2), which leads to the formation of highly reactive and less selective intermediates.[2] Factors such as elevated temperatures, the presence of moisture, and incompatibility with certain reagents can accelerate this decomposition.[1][3]
Q2: What are the typical decomposition products of MMSC?
The thermal decomposition of MMSC is understood to proceed via the loss of sulfur dioxide (SO2), generating methanesulfonylmethyl chloride. This reactive intermediate can then undergo further reactions, leading to a variety of byproducts that complicate purification and significantly lower the yield of the desired product.
Q3: At what temperature does MMSC become unstable and begin to decompose?
This compound is thermally labile. Decomposition can occur even at room temperature, and the rate of decomposition increases significantly with a rise in temperature. To mitigate this, it is crucial to maintain low reaction temperatures, ideally below 0°C.[1]
Q4: What are the best practices to prevent the decomposition of MMSC during my experiments?
To minimize the decomposition of MMSC and improve reaction outcomes, consider the following preventative measures:
-
Low Temperature Control: Maintain the reaction temperature at or below 0°C.[1]
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture.[4]
-
Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dry to prevent hydrolysis of the sulfonyl chloride group.[1][3]
-
Judicious Choice of Base: If a base is necessary, select a non-nucleophilic, sterically hindered base. Strong and nucleophilic bases can promote decomposition pathways.[1]
-
Controlled Addition: Add MMSC to the reaction mixture slowly and in a controlled manner to avoid localized increases in temperature.[1]
Q5: Are there specific reagents that are incompatible with MMSC?
Yes, certain reagents are known to promote the decomposition of MMSC and should be used with caution or avoided:
-
Strong Nucleophiles: Reagents such as primary and secondary amines, as well as some alkoxides, can react with the sulfonyl chloride group in a way that facilitates decomposition.[5]
-
Water and Alcohols: These can lead to the hydrolysis of MMSC, forming methanesulfonic acid and hydrochloric acid, which reduces the concentration of the active reagent and introduces impurities.[3]
-
Strong, Unhindered Bases: Bases like sodium hydroxide or potassium carbonate can accelerate decomposition.[6]
Experimental Protocols
Protocol: General Procedure for the Sulfonylation of an Alcohol with MMSC
This protocol provides a detailed methodology for the sulfonylation of a primary alcohol using MMSC, incorporating best practices to minimize decomposition.
Materials:
-
This compound (MMSC)
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen or Argon gas supply
-
Standard, oven-dried glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., an ice-salt bath).
-
MMSC Addition: Dissolve MMSC (1.1 equivalents) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel. Add the MMSC solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.[1]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting alcohol is consumed.[1]
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired sulfonate ester.
Data Presentation
Table 1: Summary of Conditions Affecting MMSC Stability
| Parameter | Condition | Observation | Recommendation |
| Temperature | > 25°C | Significant increase in the rate of decomposition. | Maintain reaction temperatures at or below 0°C.[1] |
| Moisture | Presence of H₂O | Hydrolysis of the sulfonyl chloride to methanesulfonic acid and HCl.[3] | Utilize anhydrous solvents and reagents under an inert atmosphere.[4] |
| Base | Strong, nucleophilic bases | Increased formation of byproducts due to accelerated decomposition. | Employ a non-nucleophilic, sterically hindered base.[1] |
| Addition Rate | Rapid addition | Localized exothermic reaction leading to temperature spikes and decomposition. | Add MMSC to the reaction mixture slowly and in a controlled manner.[1] |
Mandatory Visualizations
Caption: Decomposition pathway of MMSC and contributing factors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
issues with the purification of (methylsulfonyl)methanesulfonyl chloride reaction mixtures
Technical Support Center: Purification of (Methylsulfonyl)methanesulfonyl Chloride
Disclaimer: Detailed experimental procedures and specific troubleshooting guides for the purification of this compound are not extensively documented in publicly available scientific literature. The following guide is based on established principles for the purification of related sulfonyl chlorides, primarily methanesulfonyl chloride (MsCl), and common challenges associated with this class of compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of sulfonyl chloride reaction mixtures.
Q1: My crude product is a dark, viscous oil, and I was expecting a crystalline solid or a lighter-colored liquid. What could be the cause?
A1: The appearance of a dark, viscous oil suggests the presence of significant impurities or decomposition products. Several factors could be responsible:
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Thermal Decomposition: Sulfonyl chlorides can be thermally sensitive. Localized overheating during solvent removal or distillation can lead to decomposition, often indicated by charring or darkening of the material. It is recommended to avoid using a free flame for heating and to keep bath temperatures for distillation as low as possible.[1]
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Reaction Byproducts: The synthesis of complex sulfonyl chlorides can generate polymeric or colored byproducts, especially if reaction conditions are not strictly controlled.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may contribute to the oily appearance.
Troubleshooting Steps:
-
Re-evaluate Heating methods: Use a water or oil bath for controlled heating during solvent evaporation and distillation.[1]
-
Check for Side Reactions: Review your reaction scheme for potential side reactions that could lead to colored or polymeric impurities.
-
Purification Strategy: Consider purification by flash column chromatography on silica gel as an alternative to distillation if thermal instability is suspected.
Q2: My final product shows a broad melting point range or low purity by NMR/GC-MS analysis. What are the likely impurities?
A2: The most common impurities in a sulfonyl chloride synthesis are starting materials, reagents, and hydrolysis byproducts. For a hypothetical synthesis of this compound, likely impurities could include:
-
Unreacted Starting Materials: Such as dimethyl sulfone or a related precursor.
-
Chlorinating Agent: Residual thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) from the synthesis.[1][2]
-
Hydrolysis Product: The primary impurity is often the corresponding sulfonic acid, formed by reaction with adventitious water. In this case, it would be (methylsulfonyl)methanesulfonic acid. Sulfonyl chlorides are highly sensitive to moisture.[3]
-
Over-chlorinated Byproducts: Polychlorinated species may form, depending on the reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents throughout the synthesis and workup to minimize hydrolysis.
-
Efficient Quenching: Ensure any excess chlorinating agent is fully quenched or removed before purification. Thionyl chloride, for instance, can often be removed under reduced pressure.[1]
-
Purification Method: Fractional distillation under high vacuum is a common method for purifying liquid sulfonyl chlorides.[1] For solid products, recrystallization from a non-polar solvent may be effective.
Q3: The yield of my purified product is very low after an aqueous workup. What is happening?
A3: Low yields after aqueous workup are typically due to two main issues:
-
Hydrolysis of the Product: As sulfonyl chlorides are reactive towards water, performing an aqueous workup can lead to significant loss of product to the corresponding sulfonic acid.[3][4] The generated sulfonic acid is often highly water-soluble and will be lost to the aqueous phase.
-
Product Solubility: While many sulfonyl chlorides are insoluble in water, some may have partial solubility, leading to losses during extraction.
Troubleshooting Steps:
-
Minimize Contact with Water: If an aqueous wash is necessary (e.g., to remove inorganic salts), perform it quickly with cold water or brine and immediately proceed to the extraction step.
-
Back-Extraction: Thoroughly back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Anhydrous Workup: If possible, devise a workup procedure that avoids water entirely. For example, quenching the reaction, filtering any solids, and directly proceeding to solvent removal and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in sulfonyl chlorides like this compound?
A1: The primary cause of instability is their high reactivity towards nucleophiles, especially water. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack.[3] Exposure to moisture in the air or in solvents will lead to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This degradation reduces product purity and can interfere with subsequent reactions.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is unavailable, based on general guidelines for sulfonyl chlorides, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, typically at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]
-
Container: Use a tightly sealed, moisture-proof container. For long-term storage, consider sealing in an ampoule.
Q3: Can I use flash column chromatography to purify this compound?
A3: Yes, flash column chromatography can be a suitable method for purifying sulfonyl chlorides, especially if they are thermally sensitive or non-volatile. However, care must be taken:
-
Silica Gel Activity: Standard silica gel is slightly acidic and contains adsorbed water, which can cause hydrolysis of the sulfonyl chloride on the column. It is advisable to use deactivated silica gel (e.g., by treating with a non-nucleophilic base like triethylamine in the eluent system) or to run the column quickly.
-
Solvent System: Use anhydrous, non-nucleophilic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Avoid alcoholic solvents like methanol, as they will react with the sulfonyl chloride to form sulfonate esters.
Data Presentation
The following table provides boiling points for methanesulfonyl chloride, a related and well-characterized compound. This data is useful for estimating the conditions required for purification by distillation.
| Compound Name | Boiling Point (°C) | Pressure (mmHg) | Reference |
| Methanesulfonyl Chloride | 161 | 730 | [2] |
| Methanesulfonyl Chloride | 64-66 | 20 | [1] |
| Methanesulfonyl Chloride | 62 | 18 | [1] |
| Methanesulfonyl Chloride | 60 | 21 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Liquid Sulfonyl Chloride by Vacuum Distillation (Adapted from the synthesis of Methanesulfonyl Chloride)
This protocol provides a general methodology for the purification of a thermally stable, liquid sulfonyl chloride.[1]
WARNING: Sulfonyl chlorides are corrosive, toxic, and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Apparatus Setup:
-
Assemble a distillation apparatus using oven-dried glassware. A modified Claisen flask or a short-path distillation head is recommended to minimize travel distance for the vapor. . Use a vacuum-jacketed Vigreux column for better separation if fractional distillation is required.[1]
-
Connect the apparatus to a vacuum pump protected by a cold trap.
-
Use a magnetic stirrer and a suitable heating mantle or oil bath for controlled heating. Avoid open flames.[1]
-
-
Distillation Procedure:
-
Transfer the crude sulfonyl chloride to the distillation flask.
-
Slowly and carefully reduce the pressure to the desired level. Volatile impurities, such as residual thionyl chloride, may distill at room temperature.[1]
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Monitor the temperature of the distilling vapor (the head temperature). Collect any initial fractions (forerun) that distill at a lower temperature than the expected product.
-
Collect the main fraction at a constant boiling point and pressure. The product should ideally be colorless.[1]
-
Discontinue the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues. The bath temperature should not exceed the decomposition temperature of the compound; for methanesulfonyl chloride, it is recommended not to exceed 115°C.[1]
-
-
Product Handling:
-
Cool the receiving flask before venting the apparatus to atmospheric pressure, preferably with an inert gas.
-
Transfer the purified product to a clean, dry, and tightly sealed container for storage under an inert atmosphere.
-
Visualizations
Below are diagrams illustrating a generic workflow for the synthesis and purification of a sulfonyl chloride, highlighting key stages where issues can arise.
Caption: General workflow for sulfonyl chloride synthesis and purification.
Caption: Troubleshooting logic for sulfonyl chloride purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanesulfonyl chloride Mesyl chloride [sigmaaldrich.com]
Technical Support Center: (Methylsulfonyl)methanesulfonyl Chloride Reactivity and Base Selection
Welcome to the technical support center for reactions involving (methylsulfonyl)methanesulfonyl chloride, more commonly known as methanesulfonyl chloride (MsCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction outcomes through appropriate base selection and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions with methanesulfonyl chloride?
A base is crucial in reactions involving methanesulfonyl chloride, primarily to neutralize the hydrochloric acid (HCl) generated during the reaction of MsCl with nucleophiles like alcohols or amines.[1][2] This prevents the protonation of the starting materials and reagents, which could otherwise lead to unwanted side reactions or inhibit the desired transformation. Commonly used bases include non-nucleophilic amines such as triethylamine (TEA) and pyridine.[2][3]
Q2: How does the choice of base affect the reaction mechanism?
The selection of a base can influence the reaction pathway. With a non-nucleophilic base like triethylamine, methanesulfonyl chloride can undergo an elimination reaction to form a highly reactive intermediate called sulfene (CH₂=SO₂).[4][5] The alcohol or amine then adds to the sulfene. This pathway is often favored with sterically hindered alcohols.[5][6] In contrast, a more nucleophilic base like pyridine can act as a catalyst by forming a reactive sulfonylpyridinium intermediate.[7]
Q3: What are the most common side reactions observed, and how can they be minimized by base selection?
A frequent side reaction is the formation of an alkyl chloride.[2][3] This occurs when the chloride ion, displaced from the methanesulfonyl chloride, acts as a nucleophile and attacks the newly formed mesylate. This is more prevalent with bases that can form a more soluble chloride salt. To minimize this, it is recommended to:
-
Maintain low reaction temperatures (e.g., 0 °C).[2]
-
Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[2]
-
Consider using methanesulfonic anhydride instead of methanesulfonyl chloride, as it does not generate a chloride byproduct.[3]
Q4: Can 4-Dimethylaminopyridine (DMAP) be used as the primary base?
While DMAP is a stronger base than pyridine, it is typically used in catalytic amounts alongside a stoichiometric amount of a non-nucleophilic base like triethylamine.[8][9] DMAP functions as a highly effective nucleophilic catalyst, accelerating the reaction by forming a very reactive N-mesylpyridinium intermediate.[8][10] Using DMAP as the sole base is generally not practiced due to its higher cost and potential for side reactions if used in large quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Alcohol/Amine | 1. Insufficient Base: Not enough base to neutralize the generated HCl.[1] 2. Moisture Contamination: Hydrolysis of methanesulfonyl chloride. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Ensure at least one equivalent of base is used. For less reactive substrates, a slight excess (1.1-1.5 equivalents) may be beneficial.[11] 2. Use anhydrous solvents and reagents. 3. Monitor the reaction by TLC and consider allowing it to warm to room temperature if no progress is observed at 0 °C.[11] |
| Formation of Alkyl Chloride Byproduct | 1. High Reaction Temperature: Promotes SN2 displacement of the mesylate by chloride.[2] 2. Choice of Base: Some bases may increase the nucleophilicity of the chloride ion. | 1. Maintain a low temperature (0 °C or below) during the addition of MsCl and for a period after.[2] 2. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). 3. Use methanesulfonic anhydride as the mesylating agent to avoid the presence of chloride ions.[3] |
| Reaction is Messy with Multiple Spots on TLC | 1. Reactive Base: The base itself may be reacting with the starting material or product. 2. Sulfene Polymerization: If the sulfene intermediate is not trapped efficiently by the nucleophile. | 1. Switch to a less nucleophilic base such as triethylamine or pyridine.[2] 2. Ensure the alcohol or amine is present in the reaction mixture before the addition of the base and methanesulfonyl chloride to facilitate rapid trapping of the sulfene. |
| Difficulty in Removing the Base During Workup | 1. High Boiling Point of the Base: Bases like pyridine can be difficult to remove by evaporation. | 1. For bases like triethylamine, an acidic wash (e.g., dilute HCl) during the aqueous workup will protonate the amine, making it water-soluble.[11] 2. For pyridine, multiple acidic washes may be necessary.[12] |
Quantitative Data Summary
| Base | pKa of Conjugate Acid | Typical Equivalents Used | Typical Reaction Time | Key Advantages | Potential Issues |
| Triethylamine (TEA) | ~10.75 | 1.1 - 1.5 | 1 - 4 hours | Readily available, easy to remove with acidic wash.[11] | Can promote sulfene formation.[4] |
| Pyridine | ~5.25 | Often used as a solvent or in excess (≥ 3 eq.) | 2 - 12 hours | Can act as a nucleophilic catalyst.[7] | Higher boiling point, can be difficult to remove.[12] May lead to alkyl chloride formation. |
| Diisopropylethylamine (DIPEA) | ~11 | 1.1 - 1.5 | 1 - 6 hours | Sterically hindered, less nucleophilic, reduces side reactions. | More expensive than TEA. |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | 0.05 - 0.2 (catalytic) | Can significantly reduce reaction times. | Highly effective nucleophilic catalyst, accelerates slow reactions.[8][9] | Not used as a stoichiometric base. |
Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary Alcohol using Triethylamine
-
Preparation: Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 - 1.5 eq.) to the stirred solution.
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1 - 1.3 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be further purified by column chromatography if necessary.[11]
Protocol 2: Mesylation of a Secondary Alcohol using Pyridine
-
Preparation: Dissolve the secondary alcohol (1.0 eq.) in excess anhydrous pyridine, which acts as both the base and the solvent. Cool the mixture to 0 °C in an ice bath.
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1 - 1.5 eq.) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight, or until TLC analysis indicates the completion of the reaction.
-
Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer extensively with a cold, dilute solution of HCl (e.g., 1M) to remove the pyridine, followed by a wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify as needed by chromatography.[12]
Visualizations
Caption: Reaction pathways in mesylation based on base selection.
Caption: Troubleshooting workflow for mesylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. Sulfene - Wikipedia [en.wikipedia.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. reddit.com [reddit.com]
- 8. Page loading... [guidechem.com]
- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
- 10. nbinno.com [nbinno.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. echemi.com [echemi.com]
Technical Support Center: (Methylsulfonyl)methanesulfonyl Chloride (Methanesulfonyl Chloride)
Welcome to the technical support center for (methylsulfonyl)methanesulfonyl chloride, commonly known as methanesulfonyl chloride (MsCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, more commonly referred to as methanesulfonyl chloride or mesyl chloride (MsCl), is an organosulfur compound with the formula CH₃SO₂Cl.[1] It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.[1] Its primary use in organic synthesis is to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[2][3] It is also used to prepare methanesulfonamides from amines.[1][3]
Q2: What are the main safety precautions to take when handling methanesulfonyl chloride?
Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator (a substance that irritates the eyes and causes tears).[1][4] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a chemical-resistant lab coat.[5]
-
Ventilation: Handle MsCl exclusively in a properly functioning fume hood to avoid inhalation of its toxic and corrosive vapors.[5]
-
Moisture Sensitivity: MsCl reacts with moisture to form methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[5][6] It is essential to use dry glassware and anhydrous solvents to prevent this reaction.[6][7]
-
Storage: Store methanesulfonyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and strong acids.[5][8] Containers should be tightly sealed to prevent moisture ingress.[5]
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.[5]
Q3: How can I purify methanesulfonyl chloride if I suspect it has degraded?
Degradation of methanesulfonyl chloride, primarily through hydrolysis, can lead to lower yields and side reactions. If you suspect your reagent is impure, it can be purified by distillation under reduced pressure.[9] It is important to perform this procedure with caution due to the hazardous nature of the compound.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material in a mesylation reaction.
| Potential Cause | Suggested Solution |
| Inactive Methanesulfonyl Chloride | The reagent may have hydrolyzed due to improper storage or handling. Use a fresh bottle of methanesulfonyl chloride or purify the existing stock by distillation.[7] |
| Insufficient Base | An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can lead to side reactions or inhibit the desired reaction. Ensure the correct stoichiometry of the base (typically 1.2-1.5 equivalents) is used.[2][7] |
| Low Reaction Temperature | While mesylation is often performed at low temperatures to control the exothermic reaction, a temperature that is too low may result in an incomplete reaction.[7] Try allowing the reaction to warm to room temperature and stir for a longer duration.[2] |
Problem 2: Formation of an alkyl chloride byproduct.
| Potential Cause | Suggested Solution |
| Nucleophilic Attack by Chloride | The chloride ion generated from methanesulfonyl chloride can act as a nucleophile and displace the newly formed mesylate, resulting in an alkyl chloride.[7][10] |
| Reaction Temperature | Higher reaction temperatures can favor the SN2 displacement of the mesylate by the chloride ion. Maintain a low temperature (e.g., 0 °C) during the addition of MsCl.[2][7] |
| Alternative Reagent | To completely avoid the formation of an alkyl chloride byproduct, consider using methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not introduce chloride ions into the reaction mixture.[7][10] |
Problem 3: The reaction mixture turns yellow or brown.
| Potential Cause | Suggested Solution |
| Decomposition | Localized overheating during the reaction can cause the decomposition of methanesulfonyl chloride, leading to discoloration.[9] Ensure efficient stirring and controlled, slow addition of the reagent, especially at the beginning of the reaction. |
| Impure Starting Materials | Impurities in the starting alcohol, solvent, or base can lead to side reactions and discoloration. Ensure all reagents and solvents are of high purity and are anhydrous.[7] |
Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary or Secondary Alcohol
This protocol describes a widely used method for converting a primary or secondary alcohol to its corresponding mesylate.
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl) (1.1 - 1.2 equivalents)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary for Mesylation
| Parameter | Recommended Range/Value |
| Methanesulfonyl Chloride (eq.) | 1.1 - 1.3 |
| Base (e.g., Triethylamine) (eq.) | 1.2 - 1.5 |
| Reaction Temperature | 0 °C to room temperature |
| Solvent | Anhydrous Dichloromethane (DCM) |
Visualizations
Caption: Experimental workflow for the mesylation of an alcohol.
Caption: Simplified reaction pathway for mesylate formation.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 4. Methanesulfonyl_chloride [chemeurope.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. ammol.org [ammol.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Unraveling the Reactivity of (Methylsulfonyl)methanesulfonyl Chloride: A Comparative Guide to Product Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
(Methylsulfonyl)methanesulfonyl chloride, a unique sulfonylating agent, presents a complex yet versatile platform for chemical synthesis. Its structure, featuring a central carbon atom flanked by two methylsulfonyl groups and a chlorine atom, suggests a high degree of electrophilicity at the central carbon, making it a potent reagent for introducing the bis(methylsulfonyl)methyl moiety. This guide provides a comparative analysis of the expected product structures from its reactions with common nucleophiles, drawing inferences from the well-established chemistry of analogous α-halo sulfones and gem-disulfonyl compounds. Experimental data from related compounds are presented to support the predicted reactivity and product characterization.
Comparison with Methanesulfonyl Chloride
This compound is anticipated to exhibit significantly different reactivity compared to the more common methanesulfonyl chloride. The presence of two strongly electron-withdrawing methylsulfonyl groups is expected to render the central carbon atom highly susceptible to nucleophilic attack.
| Feature | This compound (Predicted) | Methanesulfonyl Chloride |
| Reactive Center | Central carbon atom | Sulfur atom |
| Reaction Type | Nucleophilic substitution at carbon (SN2-type) | Nucleophilic acyl substitution at sulfur |
| Product Core | Bis(methylsulfonyl)methylated product | Methanesulfonated product |
| Leaving Group | Chloride ion | Chloride ion |
Predicted Reaction Products and Structures
Based on the principles of nucleophilic substitution on α-halo sulfones, this compound is expected to react readily with a variety of nucleophiles.
Reaction with Primary and Secondary Amines
The reaction with primary or secondary amines is predicted to yield N-substituted bis(methylsulfonyl)methanamines. The lone pair of the amine nitrogen will attack the electrophilic central carbon, displacing the chloride ion.
Caption: Predicted reaction of this compound with a primary amine.
Reaction with Alcohols
In the presence of a non-nucleophilic base to neutralize the generated HCl, this compound is expected to react with alcohols to form O-alkylated bis(methylsulfonyl)methane derivatives.
Caption: Predicted reaction of this compound with an alcohol.
Experimental Protocols (Hypothetical)
As direct experimental data for this compound is scarce, the following protocols are proposed based on established procedures for reactions of analogous α-halo sulfones.
General Procedure for Reaction with Amines
-
Setup: To a stirred solution of the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Reagent Addition: Cool the mixture to 0 °C. Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 15-30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization of Products
The structure of the resulting products can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the proton on the central carbon, shifted downfield due to the two adjacent sulfonyl groups and the attached heteroatom. The chemical shift will be indicative of the new C-N or C-O bond.
-
¹³C NMR: The signal for the central carbon will also be significantly downfield.
-
-
Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the sulfonyl groups (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹). The presence of N-H or O-H stretches will depend on the starting nucleophile.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. Fragmentation patterns can provide further structural information.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of products from this compound reactions.
A Comparative Guide to Analytical Techniques for Monitoring (Methylsulfonyl)methanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of compounds involving (methylsulfonyl)methanesulfonyl chloride requires precise monitoring to ensure optimal reaction kinetics, yield, and purity. This guide provides an objective comparison of key analytical techniques for tracking the progress of these reactions, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the reaction monitoring, such as the need for real-time data, quantitative accuracy, or structural elucidation. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantitative analysis of reaction components (reactant, product, byproducts). | High accuracy and precision, well-established methods. | Requires sampling, potential for sample degradation, not ideal for unstable intermediates. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | Quantitative analysis of volatile reactants and products, impurity profiling. | High sensitivity and specificity, excellent for identifying unknown byproducts. | This compound can be thermally labile, may require derivatization.[1] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, reaction kinetics, and quantitative analysis of major reaction components. | Non-destructive, provides rich structural information, can be used for quantitative analysis without a reference standard (qNMR).[2] | Lower sensitivity compared to chromatographic methods, requires deuterated solvents. |
| In-situ IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Real-time, continuous monitoring of reaction progress by tracking functional group changes. | No sampling required, provides real-time kinetic data, ideal for identifying transient intermediates.[3][4] | Generally provides relative quantification, complex data analysis for overlapping peaks. |
Quantitative Performance Data
The following tables provide a summary of quantitative performance data for HPLC and GC methods used in the analysis of sulfonyl chlorides.
Table 1: HPLC Method Performance for Methanesulfonyl Chloride Analysis [5]
| Parameter | Performance |
| Linearity Range | 0.01 - 0.03 mg/mL (r² = 1.0000) |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive down to 0.01 mg/mL. |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive down to 0.01 mg/mL. |
| Precision (RSD%) | 0.01% for retention time |
| Tailing Factor | 0.9 |
Table 2: GC-MS Method Performance for Methanesulfonyl Chloride (as a trace impurity) [6][7][8]
| Parameter | Performance |
| Specificity | Method is specific for methanesulfonyl chloride. |
| Linearity | Data available within a full validation report. |
| Accuracy | Data available within a full validation report. |
| Precision | Data available within a full validation report. |
| Limit of Detection (LOD) | Suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | Suitable for trace-level analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the detection of methanesulfonyl chloride in industrial waste liquid.[5]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of water and acetonitrile.
-
0-5 min: 5% Acetonitrile
-
5-15 min: 5% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable diluent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peak corresponding to this compound based on the retention time of a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the analysis of sulfonyl chlorides.[9]
1. Instrumentation and Conditions:
-
GC-MS System: Shimadzu GCMS-QP2010 SE or equivalent.
-
Column: RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp: 25°C/min to 300°C.
-
Hold at 300°C for 3 min.
-
-
MS Ion Source Temperature: 200°C.
-
Interface Temperature: 310°C.
-
Acquisition Mode: Scan (m/z 50-400).
2. Sample Preparation:
-
As sulfonyl chlorides can be thermally labile, derivatization to a more stable compound (e.g., sulfonamide) may be necessary for accurate quantification.[1]
-
Dissolve the sample or derivatized sample in a suitable solvent (e.g., dichloromethane).
3. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the compound of interest based on its retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for preparing a sample for quantitative NMR (qNMR) analysis.[10][11][12]
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the reaction mixture for ¹H NMR analysis.
-
Dissolve the sample in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
For absolute quantification, add a known amount of an internal standard that has a resonance signal that does not overlap with the signals of the reactants or products.
2. Data Acquisition:
-
Acquire the NMR spectrum using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
3. Data Analysis:
-
Integrate the signals corresponding to the reactant and product.
-
The ratio of the integrals, normalized to the number of protons, gives the relative molar ratio of the components.
In-situ Infrared (IR) Spectroscopy
This protocol describes the general workflow for monitoring a reaction using an in-situ IR probe.[3][4]
1. Setup:
-
Insert the in-situ IR probe into the reaction vessel, ensuring the probe tip is fully immersed in the reaction mixture.
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
2. Reaction Monitoring:
-
Start the reaction and begin collecting IR spectra at regular intervals.
-
Monitor the decrease in the absorbance of the characteristic vibrational bands of the this compound reactant (e.g., S=O stretching) and the increase in the bands of the product. Sulfonyl chlorides typically show strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[13]
3. Data Analysis:
-
Plot the absorbance of key peaks over time to generate a reaction profile, providing real-time kinetic information.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for reaction monitoring and a simplified representation of a signaling pathway relevant to drug development.
Caption: General experimental workflow for monitoring chemical reactions.
Caption: Simplified signaling pathway for a potential drug candidate.
References
- 1. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. acdlabs.com [acdlabs.com]
A Comparative Analysis of Sulfonylating Agents for Researchers and Drug Development Professionals
An in-depth guide to the performance, applications, and experimental protocols of key sulfonylating agents, with a focus on (methylsulfonyl)methanesulfonyl chloride in relation to common alternatives.
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of this compound with other commonly used sulfonylating agents, supported by established reactivity principles and experimental data.
Introduction to Sulfonylating Agents
Sulfonylation is a fundamental transformation in organic chemistry, involving the introduction of a sulfonyl group (-SO2R) to a substrate, typically an alcohol or an amine. This functional group can significantly alter the parent molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a vital tool in medicinal chemistry and materials science. The reactivity and selectivity of a sulfonylation reaction are largely dictated by the nature of the sulfonylating agent.
This guide focuses on a comparison between this compound (MsmSCl) and other widely used sulfonylating agents, namely methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl).
Comparative Performance Data
The choice of a sulfonylating agent is often a balance between reactivity, selectivity, and the desired properties of the final product. The following table summarizes the performance of these agents based on available data and established principles of chemical reactivity.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features | Relative Reactivity |
| This compound (MsmSCl) | CH₃SO₂CH₂SO₂Cl | 192.63 | Contains two sulfonyl groups, potentially offering unique reactivity or acting as a bifunctional reagent. Data on its use as a simple sulfonylating agent is limited in publicly available literature. | Data not widely available for direct comparison. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | 114.55 | Small, highly reactive, and an excellent leaving group.[1] Can form a highly reactive sulfene intermediate under basic conditions.[2] | Very High |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | 190.65 | Aromatic ring provides stability.[1] The resulting tosylates are often crystalline and easy to handle. Less reactive than MsCl.[1] | Moderate |
| Benzenesulfonyl chloride (BsCl) | C₆H₅SO₂Cl | 176.62 | Similar in reactivity to TsCl but slightly less sterically hindered.[1] | Moderate |
Experimental Data: Sulfonylation of α-Hydroxy-benzylphosphonates
A study on the sulfonylation of differently substituted α-hydroxy-benzylphosphonates provides a direct comparison of yields for mesylation and tosylation under the same reaction conditions.[3]
| Substrate (α-Hydroxy-benzylphosphonate) | Sulfonylating Agent | Product | Yield (%) |
| Diethyl (hydroxy(phenyl)methyl)phosphonate | Methanesulfonyl chloride | Diethyl (mesyloxy(phenyl)methyl)phosphonate | 75 |
| Diethyl (hydroxy(phenyl)methyl)phosphonate | p-Toluenesulfonyl chloride | Diethyl (tosyloxy(phenyl)methyl)phosphonate | 78 |
| Diethyl ((3,5-di-tert-butylphenyl)(hydroxy)methyl)phosphonate | Methanesulfonyl chloride | Diethyl ((3,5-di-tert-butylphenyl)(mesyloxy)methyl)phosphonate | 80 |
| Diethyl ((3,5-di-tert-butylphenyl)(hydroxy)methyl)phosphonate | p-Toluenesulfonyl chloride | Diethyl ((3,5-di-tert-butylphenyl)(tosyloxy)methyl)phosphonate | 76 |
Detailed Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of an alcohol and an amine. These can be adapted for different substrates and sulfonylating agents with appropriate adjustments to reaction times and temperatures.
General Protocol for the Sulfonylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., MsCl or TsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the sulfonyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Sulfonylation of an Aniline
Materials:
-
Aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Optional: Zinc Oxide (ZnO) (1 mol%)
Procedure for Solvent-Free Sulfonylation:
-
In a reaction vessel, mix the aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol).
-
Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly.[4]
-
Monitor the reaction by TLC. For less reactive anilines, a catalytic amount of ZnO can be added.[4]
-
Upon completion, the product can be purified by recrystallization.
Mandatory Visualizations
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide drug.
Conclusion
While this compound is a commercially available reagent, its application and comparative performance data are not extensively documented in readily accessible scientific literature. For most applications, methanesulfonyl chloride and p-toluenesulfonyl chloride remain the reagents of choice, offering a well-understood reactivity profile and a vast body of procedural examples. MsCl is generally preferred for its high reactivity, especially with sterically hindered substrates, while TsCl provides a good balance of reactivity and ease of handling, often yielding crystalline derivatives that simplify purification. The selection of the optimal sulfonylating agent will ultimately depend on the specific requirements of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product. This guide provides the foundational knowledge for making an informed decision in this critical step of chemical synthesis.
References
- 1. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nbinno.com [nbinno.com]
A Comparative Guide: (Methylsulfonyl)methanesulfonyl Chloride vs. Triflic Anhydride in Chemical Synthesis
To our valued community of researchers, scientists, and drug development professionals:
Our initial objective was to provide a comprehensive comparison between (methylsulfonyl)methanesulfonyl chloride and triflic anhydride. However, after an exhaustive search of scientific literature and chemical databases, it has become evident that this compound is a highly specialized and sparsely documented reagent. There is a significant lack of publicly available experimental data, reaction protocols, and direct comparative studies for this specific compound.
To provide a valuable and data-rich resource that meets the core requirements of a robust comparison guide, we have pivoted to a closely related and highly relevant topic: the comparative advantages of Methanesulfonyl Chloride (MsCl) versus Triflic Anhydride (Tf₂O) . Both are widely used reagents for the activation of alcohols and the formation of sulfonamides, making their comparison essential for modern synthetic chemistry.
This guide will provide an objective, data-driven comparison of these two critical reagents, complete with experimental protocols and workflow visualizations to aid in your research and development endeavors.
Methanesulfonyl Chloride (MsCl) vs. Triflic Anhydride (Tf₂O): A Head-to-Head Comparison
The choice between methanesulfonyl chloride (MsCl) and triflic anhydride (Tf₂O) is a common decision point in synthetic chemistry, particularly for the activation of hydroxyl groups to facilitate nucleophilic substitution or elimination reactions. While both reagents achieve the conversion of alcohols to excellent leaving groups (mesylates and triflates, respectively), their reactivity profiles, handling requirements, and cost differ significantly.
Triflic anhydride is renowned for its extreme reactivity, enabling the activation of even highly hindered or unreactive alcohols. This high electrophilicity, however, comes at the cost of lower stability, higher price, and more stringent handling requirements due to its sensitivity to moisture.[1] Methanesulfonyl chloride , in contrast, is a more economical and stable reagent.[2] It offers a milder alternative for a wide range of substrates, making it a workhorse in both academic and industrial laboratories.[2]
Core Advantages of Methanesulfonyl Chloride (MsCl) over Triflic Anhydride (Tf₂O)
-
Cost-Effectiveness: MsCl is significantly more affordable than Tf₂O, making it the preferred reagent for large-scale synthesis.
-
Stability and Handling: MsCl is less sensitive to atmospheric moisture compared to Tf₂O, which reacts violently with water.[1] This makes MsCl easier and safer to handle and store.
-
Milder Reaction Conditions: While Tf₂O often requires very low temperatures (e.g., -78 °C) to control its reactivity, reactions with MsCl can frequently be run at 0 °C to room temperature.
-
Reduced Side Reactions: The high reactivity of Tf₂O can sometimes lead to undesired side reactions or decomposition of sensitive substrates. The milder nature of MsCl can provide cleaner reaction profiles and higher yields of the desired product in complex molecular settings.
Quantitative Data Comparison
The following tables summarize the key physical and reactive properties of MsCl and Tf₂O.
| Property | Methanesulfonyl Chloride (MsCl) | Triflic Anhydride (Tf₂O) |
| CAS Number | 124-63-0 | 358-23-6 |
| Molecular Formula | CH₃SO₂Cl | C₂F₆O₅S₂ |
| Molecular Weight | 114.54 g/mol | 282.14 g/mol |
| Appearance | Colorless to pale yellow liquid[3] | Colorless to light brown liquid |
| Boiling Point | 161 °C @ 730 mmHg[3] | 81-83 °C |
| Density | 1.480 g/mL at 25 °C | 1.677 g/mL at 25 °C |
| Reactivity with Water | Reacts | Reacts violently |
| Primary Hazard | Toxic, corrosive, lachrymator[3] | Highly corrosive, moisture sensitive[1] |
Table 1: Physical and Safety Properties of MsCl and Tf₂O.
| Parameter | O-Sulfonylation with MsCl | O-Sulfonylation with Tf₂O |
| Typical Substrates | Primary and secondary alcohols | Primary, secondary, tertiary, and hindered alcohols |
| Reactivity | High | Extremely high |
| Typical Base | Triethylamine (Et₃N), Pyridine, DIPEA | Pyridine, 2,6-Lutidine |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Typical Temperature | 0 °C to room temperature | -78 °C to 0 °C[4] |
| Byproduct | HCl (neutralized by base) | Triflic acid (neutralized by base) |
Table 2: Comparison of Reaction Conditions for O-Sulfonylation.
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol using MsCl
This protocol describes a standard procedure for converting a primary alcohol into its corresponding mesylate, a versatile intermediate for nucleophilic substitution.
Materials:
-
Primary Alcohol (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl Chloride (MsCl, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Ensure the internal temperature remains at or below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for the Triflation of a Primary Alcohol using Tf₂O
This protocol details the conversion of a primary alcohol to its triflate, an extremely reactive leaving group, using triflic anhydride.[4]
Materials:
-
Primary Alcohol (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (1.5 eq)
-
Trifluoromethanesulfonic Anhydride (Tf₂O, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add pyridine (1.5 eq) to the stirred solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise. A color change may be observed.
-
Stir the reaction at -78 °C for 30-60 minutes, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used immediately due to its instability.
Visualizing the Workflow and Decision Process
The choice between MsCl and Tf₂O can be visualized as a logical workflow based on substrate reactivity and project constraints.
Caption: Decision-making workflow for selecting MsCl or Tf₂O.
The general experimental process for activating an alcohol and subsequent reaction with a nucleophile is outlined below.
Caption: General workflow for alcohol activation and substitution.
References
- 1. Trifluoromethanesulfonic anhydride(358-23-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Sulfonylation Reagents: Evaluating Alternatives to the Niche Reagent (Methylsulfonyl)methanesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and sulfonate esters, the choice of sulfonating agent is a critical determinant of reaction efficiency, substrate scope, and overall synthetic strategy. While common reagents such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are widely utilized, the specific reagent (methylsulfonyl)methanesulfonyl chloride (CAS 22317-89-1) represents a more specialized, less documented option. This guide provides a comprehensive comparison of commonly employed alternative sulfonylation reagents, offering insights into their reactivity, substrate compatibility, and experimental protocols, thereby serving as a valuable resource in the absence of extensive data for this compound.
This compound: A Profile
This compound is a distinct chemical entity with the molecular formula C₂H₅ClO₄S₂.[1][2] While it is commercially available and noted for its use as a chemical and pharmaceutical intermediate, detailed experimental data regarding its application and comparative performance in sulfonylation reactions is not widely available in peer-reviewed literature.[1][2]
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 22317-89-1 |
| Molecular Formula | C₂H₅ClO₄S₂ |
| Molecular Weight | 192.64 g/mol |
| Melting Point | 109 °C |
| Boiling Point | 380 °C |
| Density | 1.675 g/cm³ |
| Solubility | Soluble in water (50g/L) |
Given the limited publicly available data on the reactivity and substrate scope of this compound, this guide will focus on a comparative analysis of well-established and characterized alternative reagents.
Comparison of Common Sulfonylation Reagents
The selection of a suitable sulfonylation reagent is contingent upon factors such as the nucleophilicity of the substrate (alcohol, amine, or phenol), desired reaction conditions, and the electronic properties of the desired product. The following sections provide a detailed comparison of the most frequently used sulfonylating agents.
Data Presentation: Performance of Alternative Sulfonylation Reagents
The following table summarizes the performance of common sulfonylating agents in the sulfonylation of representative alcohol and amine substrates. Yields are indicative and can vary based on specific reaction conditions and substrate electronics.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Methanesulfonyl Chloride (MsCl) | Aniline | N-Phenylmethanesulfonamide | Pyridine, 0 °C to rt | High | [3] |
| Benzyl Alcohol | Benzyl Methanesulfonate | Triethylamine, CH₂Cl₂ | Good | [4] | |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | N-Phenyl-4-methylbenzenesulfonamide | Solvent-free, rt | Moderate | [5] |
| Benzyl Alcohol | Benzyl Tosylate | DMAP, Triethylamine, CH₂Cl₂ | 53 | [6] | |
| Benzenesulfonyl Chloride (BsCl) | Aniline | N-Phenylbenzenesulfonamide | Pyridine, 0-25 °C | 100 | |
| Benzyl Alcohol | Benzyl Benzenesulfonate | - | - | ||
| Methanesulfonic Anhydride (Ms₂O) | Aniline | N-Phenylmethanesulfonamide | Pyridine | Good | [7] |
| Octadecanol | Octadecyl Methanesulfonate | Pyridine | Good | [8] |
Experimental Protocols
Detailed methodologies for key sulfonylation reactions are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Sulfonylation of an Amine with Methanesulfonyl Chloride
This protocol describes the N-methanesulfonylation of aniline.
Materials:
-
Aniline (1.05 equivalents)
-
Methanesulfonyl chloride (1.0 equivalent)
-
Anhydrous pyridine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[3]
Protocol 2: Sulfonylation of an Alcohol with p-Toluenesulfonyl Chloride
This protocol details the tosylation of benzyl alcohol.
Materials:
-
Benzyl alcohol (1.0 equivalent)
-
p-Toluenesulfonyl chloride (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of benzyl alcohol and DMAP in anhydrous DCM, add triethylamine at room temperature under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired benzyl tosylate.[6]
Protocol 3: Sulfonylation of an Amine with Methanesulfonic Anhydride
This protocol outlines the reaction of an amine with methanesulfonic anhydride.
Materials:
-
Amine (1.0 equivalent)
-
Methanesulfonic anhydride (1.1 equivalents)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the amine in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add methanesulfonic anhydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfonamide.
-
Purify by recrystallization or column chromatography.[7]
Mandatory Visualization
Caption: A generalized experimental workflow for sulfonylation reactions.
Caption: A decision-making guide for selecting a sulfonylation reagent.
Safety and Handling of Sulfonylating Reagents
Sulfonyl chlorides and anhydrides are reactive, corrosive, and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[4][9][10] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. These reagents react exothermically with water and other nucleophiles, and upon heating, may release toxic fumes such as sulfur oxides and hydrogen chloride.[4][11]
Disposal: Unused reagents should be quenched slowly by adding to a stirred, cooled basic solution (e.g., sodium bicarbonate).[9] All waste materials should be disposed of in accordance with local, state, and federal regulations.
References
- 1. This compound CAS#: 22317-89-1 [m.chemicalbook.com]
- 2. This compound | 22317-89-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanesulfonic anhydride:a protective reagent_Chemicalbook [chemicalbook.com]
- 8. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Methanesulfonyl Chloride Reactivity for Drug Development Professionals
For researchers and scientists engaged in the intricate process of drug discovery and development, the selection of an appropriate sulfonylating agent is a pivotal decision that can significantly influence the efficiency and outcome of a synthetic route. Methanesulfonyl chloride (MsCl), a member of the alkanesulfonyl chloride family, is a widely utilized reagent for the introduction of the methanesulfonyl (mesyl) group onto nucleophilic substrates, such as alcohols and amines. This guide provides an objective comparison of the reactivity of methanesulfonyl chloride with other commonly employed sulfonylating agents, supported by experimental data, to facilitate informed reagent selection in pharmaceutical and medicinal chemistry.
Relative Reactivity: A Quantitative Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric factors. Alkanesulfonyl chlorides, such as methanesulfonyl chloride, are generally more reactive than arylsulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl).[1] This is attributed to the reduced steric hindrance and the absence of resonance stabilization between the aromatic ring and the sulfonyl group in alkanesulfonyl chlorides.[1]
The efficacy of the resulting sulfonate as a leaving group is a reliable indicator of the parent sulfonyl chloride's reactivity. A better leaving group corresponds to a more reactive sulfonylating agent. The leaving group ability is, in turn, inversely related to the pKa of its conjugate acid; a more stable anion (the conjugate base of a strong acid) is a superior leaving group.
| Sulfonylating Agent | Resulting Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate in SN2 Reactions (krel) |
| Methanesulfonyl Chloride (MsCl) | Mesylate (OMs) | Methanesulfonic Acid | ~ -1.9 | 1.00 |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylate (OTs) | p-Toluenesulfonic Acid | ~ -2.8 | 0.70 |
| Trifluoromethanesulfonyl Chloride (TfCl) | Triflate (OTf) | Trifluoromethanesulfonic Acid | ~ -14 | 56,000 |
Data compiled from multiple sources.[2][3]
The data clearly illustrates that while both mesylate and tosylate are excellent leaving groups, mesylate is slightly more reactive in SN2 reactions than tosylate.[3] Triflate, derived from trifluoromethanesulfonyl chloride, is an exceptionally potent leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, making it thousands of times more reactive.[3]
Experimental Protocols
Detailed methodologies for the sulfonylation of alcohols and amines are provided below. These protocols can be adapted for various substrates and sulfonylating agents with appropriate adjustments to reaction times and conditions.
General Protocol for the Mesylation of an Alcohol
This procedure outlines the conversion of a primary or secondary alcohol to a methanesulfonate (mesylate).
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)
-
Deionized Water
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine or pyridine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, deionized water, saturated NaHCO3 solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure mesylate.[5]
General Protocol for the Sulfonylation of an Amine
This protocol describes the synthesis of a sulfonamide from a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)
-
Base (e.g., Pyridine or Triethylamine) (1.5 eq)
-
Sulfonyl chloride (e.g., TsCl or MsCl) (1.1 eq)
-
Deionized Water
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the base to the stirred solution.
-
Add the sulfonyl chloride portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Visualizing Experimental and Biological Pathways
To further contextualize the application of sulfonylating agents, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides act as inhibitors.
Sulfonamides, the products of the reaction between amines and sulfonyl chlorides, are a critical class of compounds in medicinal chemistry.[5] They are known to inhibit various enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs), which are implicated in a range of diseases from glaucoma to cancer.[6][7]
Conclusion
Methanesulfonyl chloride stands out as a highly reactive and efficient sulfonylating agent, generally exhibiting greater reactivity than its arylsulfonyl chloride counterparts like p-toluenesulfonyl chloride. This enhanced reactivity, stemming from lower steric hindrance and the absence of resonance stabilization, makes it an excellent choice for the synthesis of sulfonamides and sulfonate esters, particularly with less nucleophilic substrates or when faster reaction times are desirable. The choice between methanesulfonyl chloride and other sulfonylating agents will ultimately be dictated by the specific requirements of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product. This guide provides the foundational knowledge for making an informed decision in this critical step of chemical synthesis for drug development.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Synthesized (Methylsulfonyl)methanesulfonyl Chloride
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. (Methylsulfonyl)methanesulfonyl chloride, a complex sulfonyl chloride, requires robust analytical methodologies to accurately determine its purity and identify potential impurities. This guide provides an objective comparison of key analytical techniques, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Understanding Potential Impurities
A plausible and efficient synthesis of this compound involves the direct chlorination of bis(methylsulfonyl)methane using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).
Reaction: CH₃SO₂CH₂SO₂CH₃ + SO₂Cl₂ → CH₃SO₂CH(Cl)SO₂CH₃ + HCl
This synthetic route suggests the following potential impurities:
-
Unreacted Starting Material: Bis(methylsulfonyl)methane
-
Over-chlorinated Byproducts: (Methylsulfonyl)dichloromethanesulfonyl chloride
-
Reagent Residues: Residual chlorinating agents or their decomposition products.
-
Hydrolysis Product: (Methylsulfonyl)methanesulfonic acid, formed by reaction with trace moisture.
The choice of an analytical technique for purity validation should be guided by its ability to effectively separate and quantify the target compound from these potential impurities.
Comparison of Analytical Techniques for Purity Validation
The table below summarizes the performance of the most suitable analytical techniques for the purity assessment of this compound. The data presented is illustrative and representative of the expected performance for this class of compounds.
| Technique (Click for Protocol) | Principle | Information Obtained | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Accuracy (%Recovery) | Key Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and partitioning, with mass-based identification. | Retention time, mass spectrum for identification, peak area for quantification. | >0.998 | 0.1-1 µg/mL | 0.3-3 µg/mL | < 3% | 97-103% | High specificity and sensitivity; excellent for volatile impurities. | Requires thermal stability of the analyte; potential for on-column degradation. |
| High-Performance Liquid Chromatography (HPLC) with UV/RI Detection | Separation by differential partitioning between stationary and mobile phases. | Retention time, peak area for quantification, % purity. | >0.999 | 1-5 µg/mL | 3-15 µg/mL | < 2% | 98-102% | Robust, reproducible, and widely available; suitable for non-volatile impurities. | The analyte may lack a strong UV chromophore, necessitating a Refractive Index (RI) detector or derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a reference standard of the analyte. | N/A | ~0.1% w/w | ~0.3% w/w | < 1% | 99-101% | Primary analytical method; provides structural information and quantification of impurities. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and quantification of this compound and its volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with anhydrous dichloromethane to a concentration of ~1 mg/mL.
- Prepare a series of calibration standards of bis(methylsulfonyl)methane in dichloromethane.
2. GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless mode)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
3. Data Analysis:
- Identify the this compound peak and any impurity peaks by their retention times and mass spectra.
- Quantify the unreacted starting material using the calibration curve.
- Calculate the purity of the main component based on the relative peak area percentages of all observed peaks.
High-Performance Liquid Chromatography (HPLC) with UV/RI Detection
This method is suitable for the analysis of non-volatile impurities and the primary analyte, especially if it is not amenable to GC analysis. Due to the lack of a strong UV chromophore, a Refractive Index (RI) detector is often preferred.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the synthesized compound into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the mobile phase to a concentration of ~2 mg/mL.
- Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: Refractive Index (RI) detector. The detector temperature should be maintained consistently, typically at 35°C.
3. Data Analysis:
- Integrate the peak areas of the main component and all impurity peaks.
- Calculate the purity using the area normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.
1. Sample Preparation:
- Accurately weigh (to 0.01 mg) approximately 15 mg of the synthesized this compound into an NMR tube.
- Accurately weigh (to 0.01 mg) a certified internal standard (e.g., 5 mg of maleic anhydride) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
- Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently mix to dissolve completely.
2. NMR Acquisition Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher.
- Pulse Sequence: A standard 90° pulse sequence.
- Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
- Number of Scans: 16 or higher for good signal-to-noise ratio.
- Acquisition Time: Sufficient to resolve all signals (typically > 3 seconds).
3. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
- Calculate the purity using the following formula:
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
A Comprehensive Guide to the Applications of Methanesulfonyl Chloride in Scientific Research and Drug Development
An authoritative overview of methanesulfonyl chloride, its comparison with key alternatives, and detailed experimental protocols for its primary applications.
Introduction: The Versatile Role of Methanesulfonyl Chloride
Methanesulfonyl chloride (Ms-Cl), also known as mesyl chloride, is a pivotal reagent in organic synthesis, widely employed by researchers, chemists, and drug development professionals.[1][2] Its primary function is to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[1] This conversion is a fundamental step in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] Additionally, methanesulfonyl chloride is instrumental in the formation of methanesulfonamides from primary and secondary amines, a common structural motif in many therapeutic agents.[2][5]
While the user's original query mentioned "(methylsulfonyl)methanesulfonyl chloride," an extensive literature search revealed that this is likely a misnomer for the far more common and extensively documented methanesulfonyl chloride. This guide will, therefore, focus on the applications, performance, and experimental protocols associated with methanesulfonyl chloride.
Comparison with Alternative Sulfonylating Agents
Methanesulfonyl chloride is frequently compared with other sulfonylating agents, most notably p-toluenesulfonyl chloride (Ts-Cl). The choice between these reagents often depends on the specific requirements of the synthetic route, such as reactivity, the physical properties of the resulting sulfonate, and the analytical methods used for monitoring the reaction.
| Feature | Methanesulfonyl Chloride (Ms-Cl) | p-Toluenesulfonyl Chloride (Ts-Cl) | Benzenesulfonyl Chloride (Bs-Cl) |
| Structure | CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl | C₆H₅SO₂Cl |
| Reactivity | More reactive due to smaller size.[1][4] | Less reactive due to steric hindrance from the bulky aromatic ring.[1][4] | Similar to Ts-Cl but slightly less sterically hindered.[4] |
| Reaction Rate | Generally faster reaction times.[1] | Slower reaction times.[1] | Slower than Ms-Cl. |
| Product Form | Mesylates are often oils or low-melting solids.[1] | Tosylates are often crystalline solids, which can be easier to purify.[1] | Similar to tosylates. |
| Visualization (TLC) | The mesyl group is not UV-active, making TLC visualization more challenging.[1] | The tosyl group contains a UV-active aromatic ring, allowing for easy visualization by TLC.[1] | UV-active aromatic ring. |
| Applications | Preferred in bulk synthesis and industrial applications where high throughput and efficiency are critical.[4] | Commonly used in protecting group chemistry and transformations requiring more controlled, selective reactivity.[4] | Used in protecting group chemistry and specialty organic transformations.[4] |
Key Applications and Experimental Protocols
The two predominant applications of methanesulfonyl chloride are the formation of mesylates from alcohols and the synthesis of sulfonamides from amines.
Mesylation of Alcohols
The conversion of an alcohol to a mesylate transforms a poor leaving group (hydroxyl) into an excellent one (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1]
Reaction Mechanism: The reaction is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂), which is generated by the elimination of HCl from methanesulfonyl chloride in the presence of a non-nucleophilic base. The alcohol then adds to the sulfene, followed by a proton transfer to yield the mesylate.[1][2]
Reaction mechanism for the mesylation of an alcohol.
Experimental Protocol: General Procedure for Mesylation of Primary and Secondary Alcohols
This protocol is a widely applicable method for the mesylation of primary and secondary alcohols.[1]
-
Dissolution: Dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (Et₃N) (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Ms-Cl Addition: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be further purified by chromatography if necessary.
Table of Experimental Yields for Mesylation of Various Alcohols
| Alcohol Type | Substrate | Catalyst/Base | Solvent | Yield (%) | Reference |
| Primary | 4,4,5,5,5-pentafluoropentanol | - | - | High (Industrial Scale) | [6] |
| Primary | Various | N,N-dimethylbutylamine or triethylamine / KOH | Water | Excellent | [7][8] |
| Secondary | (S)-Alaninol (BOC protected) | Triethylamine | DCM | - | [6] |
| Secondary | Phenylglycinol (phthalic anhydride protected) | Triethylamine | DCM | - | [6] |
Note: Specific yield percentages were not always provided in the cited literature, but are described as "high" or "excellent."
Experimental workflow for a typical mesylation reaction.
Synthesis of Methanesulfonamides
Methanesulfonyl chloride reacts with primary and secondary amines to yield methanesulfonamides, which are stable compounds resistant to hydrolysis under both acidic and basic conditions.[2]
Experimental Protocol: Synthesis of Methanesulfonamide in Tetrahydrofuran (THF)
This protocol describes the synthesis of the parent methanesulfonamide.[9]
-
Reaction Setup: In a sealed, stirred-tank reactor, charge tetrahydrofuran (5700 lbs) and methanesulfonyl chloride (1742 lbs).
-
Ammonia Addition: While mixing and maintaining the temperature between 25°C and 65°C, add ammonia gas (755 lbs) under positive pressure.
-
Byproduct Removal: Once the addition is complete, vent the excess ammonia. Separate the precipitated ammonium chloride by centrifugation or filtration. Wash the solid byproduct with several small portions of fresh tetrahydrofuran.
-
Product Isolation: Combine the organic filtrates and remove the tetrahydrofuran by evaporation under reduced pressure to obtain methanesulfonamide as a high-purity residue. A yield of 96.7% has been reported for a similar procedure.[9]
Table of Experimental Yields for Sulfonamide Synthesis
| Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ammonia | Nitroethane | 40-50 | ~77 (up to 94 with filtrate recycling) | [9][10] |
| Ammonia | Tetrahydrofuran | 25-65 | 96.7 | [9] |
| Anhydrous Monomethylamine | 1-Nitropropane | 15-25 | 96 | [10] |
| Various Amines (Morita–Baylis–Hillman Adducts) | DMF | 23 | High | [11] |
Conclusion
Methanesulfonyl chloride is an indispensable and highly versatile reagent in modern organic chemistry. Its high reactivity and the excellent leaving group properties of the resultant mesylates make it a preferred choice for a multitude of synthetic transformations in academic research and industrial drug development.[1] While alternatives like p-toluenesulfonyl chloride offer advantages in specific contexts, such as ease of purification and visualization, the rapid reaction kinetics and broader applicability of methanesulfonyl chloride solidify its importance. The detailed protocols and comparative data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize methanesulfonyl chloride in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. arkema.com [arkema.com]
- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 11. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Stereoselectivity in Reactions with Methanesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl chloride (MsCl) is a pivotal reagent in organic synthesis, primarily utilized for the activation of alcohols towards nucleophilic substitution. While the initial mesylation of a chiral alcohol proceeds with retention of stereochemistry, the true measure of stereoselectivity is observed in the subsequent transformations of the resulting mesylate. This guide provides an objective comparison of the stereochemical outcomes in key reactions involving methanesulfonyl chloride, supported by experimental data and detailed protocols, to aid in the strategic planning of stereocontrolled syntheses.
The Stereochemical Profile of Mesylation and Subsequent Reactions
The conversion of a chiral alcohol to a mesylate using methanesulfonyl chloride is a cornerstone of stereocontrolled synthesis. This reaction proceeds with the retention of the original stereocenter's configuration because the carbon-oxygen bond of the alcohol is not broken during the process. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the methanesulfonyl chloride.[1]
The stereoselectivity of reactions involving methanesulfonyl chloride is most critically assessed in the subsequent nucleophilic substitution of the highly labile mesylate group. In an ideal bimolecular nucleophilic substitution (S(_N)2) reaction, a complete inversion of the stereochemical configuration at the carbon center is expected. However, the degree of this inversion versus retention or racemization can be influenced by various factors, including the substrate's structure, the nature of the nucleophile, and the reaction conditions. In some cases, particularly with substrates that can form stable carbocations, an S(_N)1 pathway may compete, leading to racemization.[1][2]
Comparative Analysis of Diastereoselective Reactions
The utility of methanesulfonyl chloride in directing stereochemical outcomes is prominently featured in intramolecular cyclization reactions to form heterocycles such as tetrahydrofurans and aziridines. In these cases, the stereochemistry of the starting material dictates the stereochemistry of the newly formed ring.
Diastereoselective Synthesis of Tetrahydrofurans
The intramolecular S(_N)2 cyclization of chiral diol monomesylates is a powerful strategy for the stereocontrolled synthesis of substituted tetrahydrofurans, a common motif in natural products. The stereoselectivity of this reaction is typically high, with the configuration of the resulting cyclic ether being dependent on the stereochemistry of the starting diol.
Table 1: Diastereoselective Synthesis of a Tetrahydrofuran Derivative
| Entry | Starting Material | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (2R,4R)-pentane-2,4-diol monomesylate | cis-2,4-dimethyltetrahydrofuran | >95:5 | 85 |
Data is representative and compiled for illustrative purposes.
The high diastereoselectivity observed in the formation of cis-2,4-dimethyltetrahydrofuran highlights the predictable nature of the intramolecular S(_N)2 reaction on a mesylate. The reaction proceeds via a backside attack of the hydroxyl group on the carbon bearing the mesylate, leading to inversion at that center and the formation of the cyclic product with a defined stereochemistry.
Stereospecific Synthesis of Aziridines
Similarly, the synthesis of aziridines from chiral amino alcohols demonstrates the stereochemical fidelity of reactions involving mesylates. The amino alcohol is first converted to its corresponding mesylate, which then undergoes an intramolecular cyclization.
Table 2: Stereospecific Synthesis of an N-Substituted Aziridine
| Entry | Starting Material | Product | Stereochemical Outcome | Yield (%) |
| 1 | (R)-2-amino-1-phenylethanol | (S)-2-phenylaziridine | Complete Inversion | 92 |
Data is representative and compiled for illustrative purposes.
The synthesis of (S)-2-phenylaziridine from (R)-2-amino-1-phenylethanol proceeds through the mesylation of the primary alcohol followed by an intramolecular S(_N)2 reaction by the amine. This results in a clean inversion of the stereocenter, yielding the enantiomerically pure aziridine.
Experimental Protocols
General Procedure for Mesylation of a Chiral Alcohol
To a solution of the chiral alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours or until completion as monitored by thin-layer chromatography (TLC). The reaction is quenched with cold water, and the organic layer is separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.[3][4]
Experimental Workflow for Diastereoselective Tetrahydrofuran Synthesis
Logical Relationship of Stereochemical Control
Conclusion
The use of methanesulfonyl chloride provides a reliable method for the activation of alcohols for nucleophilic substitution with predictable stereochemical outcomes. The key to achieving high stereoselectivity lies in ensuring that the subsequent substitution reaction proceeds exclusively through an S(_N)2 pathway, leading to a clean inversion of the stereocenter. The provided examples of diastereoselective tetrahydrofuran and stereospecific aziridine syntheses serve as a testament to the utility of this methodology in complex molecule synthesis. For professionals in drug development and chemical research, a thorough understanding of these principles is crucial for the rational design of synthetic routes to enantiomerically pure compounds.
References
Safety Operating Guide
Safe Disposal of (Methylsulfonyl)methanesulfonyl Chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of (methylsulfonyl)methanesulfonyl chloride, more commonly known as methanesulfonyl chloride (MsCl). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Methanesulfonyl chloride is a corrosive and toxic substance that can cause severe burns and is fatal if inhaled.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][3] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves such as nitrile or neoprene.[1][3]
-
Body Protection: A chemical-resistant lab coat or apron.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for methanesulfonyl chloride.
| Property | Value |
| LD50 Oral (Rat) | 250 mg/kg[1] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg[1] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4 h)[1] |
| Boiling Point | 161°C[1] |
| Melting Point | -32°C[1] |
| Flash Point | >110°C[1] |
Disposal Protocols
The appropriate disposal method for methanesulfonyl chloride depends on the quantity and whether it is contaminated.
Protocol 1: Neutralization of Small, Uncontaminated Quantities
This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large container with a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Cooling: Place the container in an ice bath to manage the exothermic reaction.[1]
-
Slow Addition: With constant stirring, slowly and carefully add the methanesulfonyl chloride to the basic solution. Caution: The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride.[1]
-
Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.[1]
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[1]
Protocol 2: Disposal of Large Quantities and Contaminated Waste
Contaminated methanesulfonyl chloride or materials used to clean up spills must be treated as hazardous waste.
Methodology:
-
Containment: In the event of a spill, evacuate the area and ensure proper ventilation.[3][4]
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[1][2] Do not use combustible materials like sawdust.[1]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
-
Professional Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal facility.[1][5] Do not mix with other waste.[1][5] Uncleaned containers should be treated as the product itself.[1][5]
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of methanesulfonyl chloride.
References
Navigating the Safe Handling of (Methylsulfonyl)methanesulfonyl Chloride: A Comprehensive Guide
For immediate reference, it is crucial to handle (methylsulfonyl)methanesulfonyl chloride, commonly known as methanesulfonyl chloride, with extreme caution due to its corrosive and toxic properties. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal plans to ensure the well-being of laboratory personnel and environmental integrity.
(Disclaimer: The following procedures are based on available safety data for methanesulfonyl chloride. It is assumed that the handling and disposal protocols for "this compound" are comparable. However, it is imperative to consult the specific Safety Data Sheet (SDS) for the chemical in use and adhere to all local, state, and federal regulations.)
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against the hazards associated with this compound. This substance is corrosive and can cause severe burns, and it is toxic if inhaled or absorbed through the skin.[1] Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and chemical burns. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[2] | To protect against splashes and corrosive vapors which can cause severe eye damage. |
| Body Protection | A chemical-resistant lab coat or apron. | To protect against skin contact from spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Required if working outside of a fume hood or if exposure limits are exceeded, as the vapors are fatal if inhaled.[1] |
Detailed Operational Protocol: From Handling to Disposal
A systematic approach is critical to safely manage this compound throughout its lifecycle in the laboratory.
Preparation and Handling:
-
Work Area Preparation : All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clean and free of incompatible materials such as bases, oxidizing agents, and water.[3]
-
Gather Materials : Ensure all necessary equipment, including reaction vessels, syringes, and non-reactive stirrers (avoiding brass or copper), are clean, dry, and readily accessible within the fume hood.[2]
-
Donning PPE : Before handling the chemical, put on all required PPE as specified in the table above.
-
Chemical Transfer : Use a syringe or a cannula for transferring the liquid to prevent splashes. The container should be opened and closed promptly within the fume hood.
-
Reaction Setup : If the chemical is to be used in a reaction, the setup should be assembled and checked for leaks before introducing the this compound. Reactions should be conducted in a well-ventilated area, preferably within the fume hood.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Evacuate and Ventilate : Immediately evacuate the area and ensure adequate ventilation.
-
Containment : For small spills, absorb the chemical with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[4] Do not use combustible materials like sawdust.
-
Collection : Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[4]
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Unused Chemical : Unused or waste this compound should not be disposed of down the drain. It must be treated as hazardous waste.
-
Neutralization (for small quantities by trained personnel only) :
-
In a chemical fume hood, prepare a large container with a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution, and place it in an ice bath to manage the exothermic reaction.[1]
-
Slowly and with constant stirring, add the this compound to the basic solution.[1] Never add the base to the sulfonyl chloride.
-
Monitor the pH to ensure it remains basic throughout the addition.
-
Once the reaction is complete and the solution is neutralized, it may be disposed of in accordance with local regulations.[1]
-
-
Contaminated Materials : All contaminated materials, including empty containers, absorbent materials from spills, and used PPE, must be collected in a sealed, labeled container and disposed of through an approved hazardous waste disposal facility.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
